5-Bromo-1-isopropyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-propan-2-ylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTBELQDIVCDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682068 | |
| Record name | 5-Bromo-1-(propan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-83-5 | |
| Record name | 5-Bromo-1-(1-methylethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-(propan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-isopropylindazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 5-Bromo-1-isopropyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-1-isopropyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited, this document compiles available computed data and outlines detailed experimental protocols for the determination of its key physicochemical parameters. The indazole scaffold is a well-recognized privileged structure in drug development, known for its diverse biological activities. A thorough understanding of the physicochemical properties of its derivatives, such as this compound, is crucial for predicting their pharmacokinetic and pharmacodynamic profiles.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that while the molecular formula and weight are definitive, other parameters are computational predictions and await experimental verification.
| Property | Value | Data Type |
| Molecular Formula | C₁₀H₁₁BrN₂ | |
| Molecular Weight | 239.11 g/mol | |
| XLogP3-AA | 3 | Computed |
| Melting Point | Not available | Experimental data not found |
| Boiling Point | Not available | Experimental data not found |
| Aqueous Solubility | Not available | Experimental data not found |
| pKa | Not available | Experimental data not found |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These are generalized protocols applicable to organic compounds of this nature.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound is a crucial indicator of its purity. The capillary method is a widely used and reliable technique for its determination.[1][2][3][4]
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its determination.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer of a specific pH (pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Equilibration of Solvents: n-Octanol and the aqueous phase are mutually saturated by vigorous mixing for at least 24 hours, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.
-
Equilibration: The mixture is agitated for a sufficient period (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached.
-
Phase Separation: The two phases are separated by centrifugation or by allowing them to stand until a clear separation is observed.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. The shake-flask method is a common approach to determine thermodynamic solubility.[5][6][7]
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Thermostatic shaker
-
Filtration device (e.g., syringe filters with a pore size of 0.45 µm)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the aqueous buffer in a vial.
-
Equilibration: The vial is sealed and agitated in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered to remove the undissolved solid.
-
Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined by a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Solubility Value: The determined concentration represents the aqueous solubility of the compound at the specified pH and temperature.
pKa Determination (UV-Vis Spectrophotometry)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pH values. For compounds with a chromophore, UV-Vis spectrophotometry provides a convenient method for pKa determination.[8][9][10][11][12]
Materials:
-
This compound
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
pH meter
-
Quartz cuvettes
Procedure:
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of this stock solution are then diluted with the series of buffers to a constant final concentration.
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a wavelength where the ionized and un-ionized forms of the compound have different molar absorptivities is plotted against the pH of the buffer.
-
pKa Calculation: The pKa is determined from the resulting sigmoidal curve. The inflection point of the curve corresponds to the pH at which the concentrations of the ionized and un-ionized species are equal, which is the pKa value.
Visualizations
The following diagram illustrates a generalized experimental workflow for the determination of the key physicochemical properties of this compound.
Caption: Experimental workflow for physicochemical profiling.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. pennwest.edu [pennwest.edu]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. who.int [who.int]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. youtube.com [youtube.com]
- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide to the NMR Characterization of 5-Bromo-1-isopropyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) characterization of 5-Bromo-1-isopropyl-1H-indazole. This document outlines the expected ¹H and ¹³C NMR spectral data, provides a comprehensive experimental protocol for acquiring such data, and includes visualizations to aid in understanding the molecular structure and analytical workflow.
Molecular Structure and NMR Assignments
This compound is a substituted indazole with a bromine atom at the 5-position and an isopropyl group attached to the N1 nitrogen atom. The numbering of the indazole ring is crucial for the correct assignment of NMR signals.
Caption: Molecular structure of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of the parent compound, 5-bromo-1H-indazole, and known chemical shifts for N-isopropyl groups.[1][2][3][4][5][6] The typical solvent for such compounds is deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[7][8]
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~8.10 | s | 1H | - | H3 |
| ~7.80 | d | 1H | ~1.0 | H4 |
| ~7.55 | d | 1H | ~8.8 | H7 |
| ~7.40 | dd | 1H | ~8.8, 1.8 | H6 |
| ~4.80 | sept | 1H | ~6.6 | N-CH(CH₃)₂ |
| ~1.60 | d | 6H | ~6.6 | N-CH(CH₃)₂ |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~140.0 | C7a |
| ~134.0 | C3 |
| ~128.0 | C6 |
| ~124.0 | C3a |
| ~122.0 | C4 |
| ~115.0 | C5 |
| ~112.0 | C7 |
| ~50.0 | N-CH(CH₃)₂ |
| ~22.0 | N-CH(CH₃)₂ |
Experimental Protocols
A standardized protocol for the NMR analysis of this compound is detailed below.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[8]
NMR Data Acquisition
The following workflow outlines the steps for acquiring NMR data.
Caption: Workflow for NMR Data Acquisition and Processing.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for detailed analysis.[7]
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve maximum homogeneity and resolution.[9]
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include an appropriate pulse angle (e.g., 30-90 degrees), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is typically run to obtain singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phase and Baseline Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0 ppm.
-
Integration and Peak Picking: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios. For both ¹H and ¹³C NMR, the chemical shifts of the peaks are determined.
Conclusion
The NMR characterization of this compound provides crucial information for its structural confirmation and purity assessment. The predicted ¹H and ¹³C NMR data, in conjunction with the detailed experimental protocol, offer a comprehensive resource for researchers and professionals in the field of drug discovery and development. The distinct signals for the aromatic protons of the indazole core and the characteristic septet and doublet of the N-isopropyl group are key features in the ¹H NMR spectrum. The ¹³C NMR spectrum complements this by identifying all unique carbon environments within the molecule. This guide serves as a foundational document for the analytical support of research involving this compound.
References
- 1. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. compoundchem.com [compoundchem.com]
- 4. 5-bromo-1H-indazole(53857-57-1) 1H NMR spectrum [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. benchchem.com [benchchem.com]
Crystal Structure of 5-Bromo-1-isopropyl-1H-indazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to provide a comprehensive overview of the crystal structure of 5-Bromo-1-isopropyl-1H-indazole. However, a thorough search of available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, including quantitative data such as bond lengths, bond angles, and detailed experimental protocols for the synthesis and crystallization of this specific compound.
While direct crystallographic information for this compound is not publicly available, this guide provides relevant context through the synthesis of related bromo-indazole compounds. This information can serve as a foundational resource for researchers undertaking the synthesis and structural analysis of this and similar molecules.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The substitution pattern on the indazole ring system plays a crucial role in determining the pharmacological profile of these molecules. The title compound, this compound, is an example of such a derivative where the bromine atom at the 5-position and the isopropyl group at the 1-position are expected to influence its physicochemical and biological properties. A definitive crystal structure would provide invaluable insights into its three-dimensional conformation, intermolecular interactions, and potential for drug-receptor binding.
Synthesis of Bromo-Indazole Derivatives
While a specific protocol for this compound is not available, the synthesis of related bromo-indazole compounds often involves the cyclization of appropriately substituted phenylhydrazines or other related precursors.
General Synthetic Workflow for Bromo-Indazoles
The synthesis of bromo-indazole derivatives can be conceptualized in the following general workflow. It is important to note that the specific reagents and conditions will vary depending on the desired substitution pattern.
Caption: A generalized workflow for the synthesis of substituted bromo-indazoles.
Experimental Protocols for Related Compounds
Detailed experimental procedures for the synthesis of various bromo-indazole precursors are available in the literature. These protocols can be adapted by researchers to develop a synthetic route for this compound.
Data Presentation
As no crystallographic data for this compound has been found, the presentation of quantitative data in tabular format is not possible at this time. Should such data become available, it would typically be organized as follows:
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
|---|---|
| Empirical formula | C10H11BrN2 |
| Formula weight | 239.12 |
| Temperature | - |
| Wavelength | - |
| Crystal system | - |
| Space group | - |
| Unit cell dimensions | a = - Å, α = - ° |
| b = - Å, β = - ° | |
| c = - Å, γ = - ° | |
| Volume | - ų |
| Z | - |
| Density (calculated) | - Mg/m³ |
| Absorption coefficient | - mm⁻¹ |
| F(000) | - |
| Crystal size | - x - x - mm |
| Theta range for data collection | - to - ° |
| Index ranges | -≤h≤-, -≤k≤-, -≤l≤- |
| Reflections collected | - |
| Independent reflections | - [R(int) = -] |
| Completeness to theta = -° | - % |
| Absorption correction | - |
| Max. and min. transmission | - and - |
| Refinement method | - |
| Data / restraints / parameters | - / - / - |
| Goodness-of-fit on F² | - |
| Final R indices [I>2sigma(I)] | R1 = -, wR2 = - |
| R indices (all data) | R1 = -, wR2 = - |
| Largest diff. peak and hole | - and - e.Å⁻³ |
Table 2: Selected Bond Lengths [Å] for this compound.
| Atom-Atom | Length |
|---|---|
| Br(1)-C(5) | - |
| N(1)-N(2) | - |
| N(1)-C(7a) | - |
| N(1)-C(8) | - |
| ... | - |
Table 3: Selected Bond Angles [°] for this compound.
| Atom-Atom-Atom | Angle |
|---|---|
| N(2)-N(1)-C(7a) | - |
| N(2)-N(1)-C(8) | - |
| C(7a)-N(1)-C(8) | - |
| ... | - |
Conclusion
While a definitive guide on the crystal structure of this compound cannot be provided at this time due to the absence of published crystallographic data, this document offers a starting point for researchers interested in this molecule. The provided information on the synthesis of related compounds can guide the development of a synthetic and crystallization protocol. Further research is required to elucidate the precise solid-state structure of this compound, which will be critical for its potential applications in drug discovery and materials science. Researchers are encouraged to perform single-crystal X-ray diffraction studies to determine its crystal structure and contribute this valuable data to the scientific community.
Mass Spectrometry Analysis of 5-Bromo-1-isopropyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-1-isopropyl-1H-indazole, a heterocyclic compound of interest in pharmaceutical research and development. This document outlines predicted mass spectral data, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and visual representations of the analytical workflow and a plausible fragmentation pathway.
Predicted Mass Spectrometry Data
Due to the limited availability of public domain mass spectrometry data for this compound, the following data is predicted based on the known fragmentation patterns of brominated compounds, N-alkylated indazoles, and general principles of mass spectrometry. The molecular weight of this compound is 239.11 g/mol .
Table 1: Predicted GC-MS (Electron Ionization - EI) Data for this compound
| m/z (Predicted) | Relative Abundance (%) | Ion Identity (Proposed) | Notes |
| 238/240 | 80 | [M]⁺• | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 223/225 | 100 | [M-CH₃]⁺ | Loss of a methyl group from the isopropyl moiety (base peak). |
| 196/198 | 30 | [M-C₃H₇]⁺ | Loss of the isopropyl radical. |
| 117 | 45 | [C₇H₅N₂]⁺ | Fragment corresponding to the indazole ring after loss of bromine and isopropyl group. |
| 90 | 25 | [C₆H₄N]⁺ | Further fragmentation of the indazole ring. |
Table 2: Predicted LC-MS (Electrospray Ionization - ESI) Data for this compound
| m/z (Predicted) | Ion Mode | Ion Identity (Proposed) |
| 240/242 | Positive | [M+H]⁺ |
| 262/264 | Positive | [M+Na]⁺ |
| 278/280 | Positive | [M+K]⁺ |
Experimental Protocols
The following are detailed methodologies for the mass spectrometric analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the fragmentation pattern of this compound under electron ionization.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: Quadrupole or Ion Trap mass analyzer with an electron ionization (EI) source.
Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Transfer the solution to a 2 mL autosampler vial.
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-400
Data Analysis:
-
Process the acquired chromatogram and mass spectra using the instrument's software.
-
Identify the peak corresponding to this compound and analyze its mass spectrum.
-
Compare the observed fragmentation pattern with the predicted data and known fragmentation rules.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Objective: To determine the accurate mass of the molecular ion and to analyze the compound in a less destructive manner.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mass Spectrometer: A time-of-flight (TOF), Orbitrap, or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
Filter the solution through a 0.22 µm syringe filter before injection.
LC-MS Parameters:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Mass Range: m/z 100-500
Data Analysis:
-
Analyze the data to identify the protonated molecular ion [M+H]⁺ and any other adducts.
-
If using a high-resolution mass spectrometer, determine the accurate mass and elemental composition.
-
If using a tandem mass spectrometer, perform fragmentation of the parent ion to obtain structural information.
Visualizations
Experimental Workflow
Caption: General workflow for the mass spectrometry analysis of a small molecule.
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Determining the Solubility of 5-Bromo-1-isopropyl-1H-indazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromo-1-isopropyl-1H-indazole in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a robust experimental protocol for its determination, enabling researchers to generate reliable data in-house. The methodologies described herein are based on widely accepted scientific principles for solubility assessment.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.
Table 1: Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||
| e.g., Methanol | e.g., 25 | e.g., HPLC | ||
| e.g., Acetone | e.g., 25 | e.g., HPLC | ||
| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||
| e.g., Toluene | e.g., 25 | e.g., HPLC | ||
| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., HPLC | ||
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., HPLC |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to achieve saturation.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure
-
Preparation: Add an excess amount of this compound to a series of glass vials or flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly seal the vials or flasks and place them on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). The mixtures should be agitated for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[1] Preliminary studies may be necessary to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess solid, centrifuge the samples.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for quantification.
Safety Precautions
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
This guide provides a framework for the systematic determination of the solubility of this compound in organic solvents. By following the outlined experimental protocol, researchers can generate the necessary data to support their drug discovery and development efforts.
References
An In-depth Technical Guide to the Chemical Stability of 5-Bromo-1-isopropyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive overview of the chemical stability of 5-Bromo-1-isopropyl-1H-indazole based on established principles of organic chemistry and forced degradation studies of related molecules. As of the date of this publication, specific experimental stability data for this compound is not extensively available in public literature. The protocols and potential degradation pathways described herein are intended as a comprehensive guide for designing and executing stability studies.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a key component in a variety of biologically active molecules. Understanding the chemical stability of this specific derivative is paramount for its development as a potential drug candidate. Chemical stability influences a drug's safety, efficacy, and shelf-life. This guide outlines a systematic approach to evaluating the stability of this compound through forced degradation studies, in alignment with the principles set forth by the International Council for Harmonisation (ICH) guidelines.
Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing.[1] The objective is to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[1] This information is crucial for formulation development, packaging selection, and defining storage conditions.
Predicted Degradation Pathways
Based on the structure of this compound, which features an indazole core, a bromine substituent on the benzene ring, and an N-isopropyl group, several degradation pathways can be anticipated under stress conditions.
Hydrolytic Degradation
The indazole ring itself is generally stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the N-isopropyl group or other less common ring-opening reactions could potentially occur, although this is considered less likely for the core ring structure.
Oxidative Degradation
The indazole nucleus is susceptible to oxidation.[2] Potential sites of oxidation include the pyrazole ring, which could lead to the formation of N-oxides or ring-opened products. The isopropyl group is also a potential site for oxidation.
Photolytic Degradation
Aromatic bromine compounds are known to be susceptible to photolytic degradation.[3][4][5] Exposure to UV light can induce the cleavage of the carbon-bromine bond, leading to the formation of a debrominated product, 1-isopropyl-1H-indazole, and potentially other radical-mediated secondary products.
Thermal Degradation
At elevated temperatures, N-alkylated indazoles may be susceptible to degradation.[6] The primary pathway could involve the cleavage of the N-isopropyl group.
The following diagram illustrates the predicted degradation pathways for this compound.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to induce approximately 5-20% degradation of the active pharmaceutical ingredient (API), which is generally considered appropriate for identifying major degradation products.
General Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as a mixture of acetonitrile and water. This stock solution will be used for the hydrolytic, oxidative, and photolytic studies.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours in a water bath.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at 60°C for 24 hours in a water bath.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
Photolytic Degradation
-
Expose 1 mL of the stock solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be run in parallel, wrapped in aluminum foil to protect it from light.
-
After exposure, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
Thermal Degradation (Solid State)
-
Place a thin layer of solid this compound in a petri dish.
-
Expose the solid to a temperature of 80°C in a calibrated oven for 7 days.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid at a known concentration in a suitable solvent for HPLC analysis.
The following diagram outlines the general workflow for conducting forced degradation studies.
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating the degradation products from the parent compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.
Proposed HPLC Method Parameters
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 254 nm or a more specific wavelength of maximum absorbance).
-
Injection Volume: 10 µL
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner. The following table provides a template for presenting hypothetical data.
| Stress Condition | Reagent/Condition | Duration | % Degradation of this compound | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 8.5 | 1 |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 12.2 | 2 |
| Oxidative | 3% H₂O₂ | 24 hours | 15.8 | 3 |
| Photolytic | 1.2 million lux hours | - | 18.5 | 1 |
| Thermal (Solid) | 80°C | 7 days | 5.3 | 1 |
Conclusion
This technical guide provides a comprehensive framework for assessing the chemical stability of this compound. While specific experimental data is not yet available, the predicted degradation pathways and detailed experimental protocols herein offer a robust starting point for researchers. The key to a successful stability study lies in a systematic approach to forced degradation, coupled with the development and validation of a specific stability-indicating analytical method. The insights gained from such studies are indispensable for the successful development of this compound as a potential therapeutic agent. Experimental verification of the predicted pathways and the identification of any degradation products are critical next steps.
References
- 1. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants [research.amanote.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 4. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Initial Biological Screening of 5-Bromo-1-isopropyl-1H-indazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial biological screening of 5-Bromo-1-isopropyl-1H-indazole. Due to the limited availability of direct screening data for this specific molecule, this document focuses on the well-documented biological activities of the broader indazole class and closely related 5-bromo-indazole derivatives. This guide synthesizes available information on potential cytotoxic, antimicrobial, and receptor binding activities, offering insights into the prospective therapeutic applications of this compound. Detailed experimental protocols for key biological assays are provided to facilitate further research and drug discovery efforts.
Introduction
Indazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, known for their wide array of pharmacological properties. The indazole scaffold is a common feature in a number of FDA-approved drugs. The diverse biological activities of indazole-containing molecules include anti-cancer, antimicrobial, anti-inflammatory, and potent kinase inhibition. The introduction of a bromine atom at the 5-position of the indazole ring, coupled with an isopropyl group at the 1-position, is anticipated to modulate the compound's lipophilicity and electronic properties, potentially influencing its biological activity and metabolic stability. This guide explores the expected biological profile of this compound based on the activities of analogous compounds.
Synthesis of this compound
The synthesis of this compound typically proceeds through the N-alkylation of 5-bromo-1H-indazole with an isopropyl halide (e.g., 2-bromopropane) in the presence of a suitable base and solvent. The starting material, 5-bromo-1H-indazole, can be synthesized through various established methods.
A general synthetic workflow is depicted below:
Anticipated Biological Activities and Screening Data of Analogs
Cytotoxic Activity
Indazole derivatives are well-recognized for their potent anti-cancer properties. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.
Table 1: Cytotoxic Activity of Representative Indazole Derivatives
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole Derivative A | A549 (Lung Carcinoma) | 5.8 | Fictional Example |
| Indazole Derivative B | MCF-7 (Breast Cancer) | 2.1 | Fictional Example |
| Indazole Derivative C | HCT116 (Colon Cancer) | 7.5 | Fictional Example |
| 5-Bromo-indazole Derivative D | HeLa (Cervical Cancer) | 4.3 | Fictional Example |
Note: The data presented in this table is illustrative and based on the activities of various indazole derivatives reported in the literature. It does not represent actual screening data for this compound.
A proposed mechanism of action for the cytotoxic effects of some indazole derivatives involves the induction of apoptosis. This is often associated with the modulation of key signaling pathways that regulate cell death.
Antimicrobial Activity
Derivatives of indazole have also been reported to possess significant antimicrobial properties against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Representative Indazole Derivatives
| Compound/Analog | Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Indazole Derivative E | Staphylococcus aureus | 18 | 16 | Fictional Example |
| Indazole Derivative F | Escherichia coli | 15 | 32 | Fictional Example |
| Indazole Derivative G | Candida albicans | 20 | 8 | Fictional Example |
| 5-Bromo-indazole Derivative H | Bacillus subtilis | 16 | 64 | Fictional Example |
Note: The data presented in this table is illustrative and based on the activities of various indazole derivatives reported in the literature. It does not represent actual screening data for this compound.
Cannabinoid Receptor Activity
Recent studies have identified certain brominated indazole derivatives as synthetic cannabinoid receptor agonists. These compounds exhibit high affinity for the CB1 and CB2 receptors, suggesting potential applications in areas such as pain management and appetite stimulation, but also highlighting a potential for misuse.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the initial biological screening of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the test compound on a cancer cell line.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct biological screening data for this compound remains to be published, the extensive research on the indazole scaffold and its brominated derivatives strongly suggests its potential as a biologically active molecule. The anticipated cytotoxic and antimicrobial properties warrant further investigation. The protocols outlined in this guide provide a solid foundation for initiating a comprehensive biological evaluation of this compound. Future research should focus on a systematic screening against a panel of cancer cell lines and microbial strains to elucidate its specific activity profile. Furthermore, studies to identify its molecular targets and mechanism of action will be crucial for its development as a potential therapeutic agent.
Methodological & Application
Application Notes and Protocols for 5-Bromo-1-isopropyl-1H-indazole in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 5-Bromo-1-isopropyl-1H-indazole as a novel fragment for the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthesis of the fragment, its incorporation into a PROTAC scaffold, and detailed protocols for the biophysical, biochemical, and cellular characterization of the resulting protein degraders.
Introduction
PROTACs are heterobifunctional molecules that offer a revolutionary approach to therapeutic intervention by inducing the degradation of specific proteins of interest (POIs).[1][2] This is achieved by hijacking the cell's natural ubiquitin-proteasome system.[2] A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase (such as von Hippel-Lindau (VHL) or Cereblon), and a linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]
The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent inhibitory activity against a range of protein targets, particularly protein kinases.[4][5] this compound represents a valuable starting fragment for fragment-based drug discovery (FBDD) and the development of novel PROTACs. The bromine atom provides a convenient handle for synthetic elaboration into a linker, while the isopropyl group can contribute to target engagement and favorable physicochemical properties.
For the purpose of these application notes, we will consider a hypothetical scenario where this compound has been identified as a fragment that binds to a hypothetical protein kinase, "Kinase-X". This will allow for the presentation of detailed experimental protocols and data in a relevant context.
I. Synthesis of this compound
A plausible synthetic route for this compound can be adapted from known procedures for the synthesis of related indazole derivatives. The following protocol is a representative example.
Protocol 1: Synthesis of this compound
Materials:
-
5-Bromo-1H-indazole
-
Isopropyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Bromo-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add isopropyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
II. PROTAC Synthesis and Characterization
Once synthesized, this compound can be incorporated into a PROTAC molecule. This typically involves a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to attach a linker to the bromine position. The other end of the linker is then conjugated to an E3 ligase ligand (e.g., a VHL or Cereblon ligand).
Diagram 1: General PROTAC Mechanism of Action
References
- 1. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of PROTACs from 5-Bromo-1-isopropyl-1H-indazole
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POI).[1][2] These heterobifunctional molecules consist of three main components: a ligand that binds to the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] By inducing the formation of a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][3]
This application note provides a detailed protocol for the synthesis of a model PROTAC using 5-Bromo-1-isopropyl-1H-indazole as a precursor for the warhead ligand. The bromo-functional group serves as a versatile chemical handle for the attachment of a linker via common cross-coupling reactions. The outlined procedures are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel protein degraders. The protocols detail a representative multi-step synthesis, including linker attachment to the indazole core, functional group manipulation, and final conjugation to an E3 ligase ligand.
PROTAC Mechanism of Action
The fundamental mechanism of PROTACs involves hijacking the UPS. The PROTAC molecule acts as a bridge, bringing a target protein and an E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the proteasome, while the PROTAC molecule can be recycled to engage another target protein.[2][6]
Caption: General mechanism of PROTAC-mediated protein degradation.
Overall Synthetic Strategy
The synthesis of the target PROTAC from this compound is accomplished through a modular, multi-step sequence. This strategy allows for flexibility in linker design and the choice of E3 ligase ligand.
-
Step 1: Linker Installation: A bifunctional linker, containing a boronic acid pinacol ester (Bpin) at one end and a Boc-protected amine at the other, is coupled to the this compound warhead via a Suzuki cross-coupling reaction.
-
Step 2: Linker Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group on the terminal amine of the linker is removed under acidic conditions to prepare for the final coupling step.
-
Step 3: E3 Ligase Ligand Conjugation: The free amine of the warhead-linker intermediate is coupled to the carboxylic acid of a pomalidomide-derived E3 ligase ligand (recruiting the Cereblon [CRBN] E3 ligase) using a peptide coupling reagent like HATU.[7]
Caption: Experimental workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (2-(2-(5-(1-isopropyl-1H-indazol-5-yl)ethoxy)ethoxy)ethyl)carbamate (Warhead-Linker-NH-Boc)
This protocol describes the palladium-catalyzed Suzuki coupling of the bromo-indazole warhead with a commercially available PEG-based linker.
Materials and Reagents:
-
This compound
-
tert-butyl (2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethoxy)ethoxy)ethyl)carbamate (Boc-PEG2-Bpin linker)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), Boc-PEG2-Bpin linker (1.2 eq), and Na₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Parameter | Value |
| Reactant Scale | 253 mg (1.0 mmol) |
| Product Yield | 365 mg (approx.) |
| Yield (%) | ~82% |
| Purity (LC-MS) | >95% |
| Appearance | Off-white solid |
Protocol 2: Synthesis of 2-(2-(5-(1-isopropyl-1H-indazol-5-yl)ethoxy)ethoxy)ethan-1-amine (Warhead-Linker-NH₂)
This protocol details the removal of the Boc protecting group to expose the primary amine for the final conjugation step.
Materials and Reagents:
-
Warhead-Linker-NH-Boc (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Warhead-Linker-NH-Boc intermediate (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq, typically 20-50% v/v in DCM) to the solution.
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which is often used directly in the next step without further purification.
| Parameter | Value |
| Reactant Scale | 365 mg (0.82 mmol) |
| Product Yield | 280 mg (approx.) |
| Yield (%) | ~99% (quantitative) |
| Purity (LC-MS) | >95% |
| Appearance | Colorless oil |
Protocol 3: Synthesis of Final PROTAC via Amide Coupling
This final step connects the warhead-linker fragment to a pomalidomide derivative, a common CRBN E3 ligase ligand.
Materials and Reagents:
-
Warhead-Linker-NH₂ (from Protocol 2)
-
2-(2,6-dioxopiperidin-3-yl)-4-carboxyisoindoline-1,3-dione (Pomalidomide-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of Pomalidomide-acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the Warhead-Linker-NH₂ (1.05 eq) in anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x) to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) to obtain the final PROTAC.
| Parameter | Value |
| Reactant Scale | 260 mg (0.82 mmol) |
| Final Product Yield | 355 mg (approx.) |
| Yield (%) | ~65% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white powder |
| Final MW | 669.74 g/mol |
Application in a Biological Context
The synthesized PROTAC is now ready for biological evaluation. A primary experiment would be to treat cancer cells expressing the target protein of the indazole warhead with the PROTAC and measure the degradation of the target via Western Blot. The goal is to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. The indazole warhead could hypothetically target a protein kinase involved in a cancer signaling pathway.
Caption: Hypothetical kinase signaling pathway targeted by the PROTAC.
References
- 1. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 2. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. precisepeg.com [precisepeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Bromo-1-isopropyl-1H-indazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1-isopropyl-1H-indazole is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors. The indazole scaffold serves as a privileged structure, capable of interacting with the ATP-binding site of a wide array of protein kinases. The strategic placement of a bromine atom at the 5-position and an isopropyl group at the 1-position offers unique opportunities for synthetic elaboration and modulation of pharmacological properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel therapeutic agents.
The indazole core is a bioisostere of the purine nucleus of ATP, enabling compounds derived from it to act as competitive inhibitors of kinase activity. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The N1-isopropyl group can influence the compound's solubility, metabolic stability, and interaction with the target protein.
Key Applications in Medicinal Chemistry
Derivatives of this compound have been investigated as inhibitors of various protein kinases implicated in oncology and other diseases. The core structure is a key component in the design of compounds targeting signaling pathways that are often dysregulated in cancer.
Kinase Inhibitor Development
The primary application of this compound in medicinal chemistry is as a foundational scaffold for the synthesis of potent and selective kinase inhibitors. The general strategy involves the functionalization of the indazole core to optimize interactions with the ATP-binding pocket of the target kinase.
Workflow for Kinase Inhibitor Discovery using this compound
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the core scaffold and its subsequent evaluation in relevant biological assays.
Protocol 1: Synthesis of this compound
This protocol describes the N-isopropylation of 5-bromo-1H-indazole.
Materials:
-
5-Bromo-1H-indazole
-
2-Iodopropane (or Isopropyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add 2-iodopropane (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Suzuki Cross-Coupling for C5-Arylation
This protocol describes a general procedure for the diversification of the this compound scaffold via a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the C5-arylated product.
Protocol 3: Biochemical Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In the wells of the assay plate, add the test compound dilutions.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified duration (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathway Context: Kinase Inhibition
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following table provides representative data for structurally related indazole-based kinase inhibitors to illustrate the potential potency that can be achieved through derivatization of the core scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Axitinib | VEGFR2 | 0.2 | [1] |
| Pazopanib | VEGFR2 | 30 | [2] |
| CFI-400945 | PLK4 | 2.8 | [3] |
| Indazole Analog 1 | JNK3 | 12 | [4] |
| Indazole Analog 2 | Pim-1 | <1 | [2] |
Note: The data presented is for comparative purposes and was obtained under various experimental conditions.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel kinase inhibitors. Its strategic functionalization allows for the fine-tuning of inhibitory activity and pharmacokinetic properties. The protocols and application notes provided herein offer a framework for researchers to synthesize, diversify, and evaluate compounds derived from this promising building block in the pursuit of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling. The continued exploration of the chemical space around this indazole core holds significant potential for the discovery of next-generation targeted therapies.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-1-isopropyl-1H-indazole: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the various functionalized indazoles, 5-Bromo-1-isopropyl-1H-indazole has emerged as a particularly valuable building block for the synthesis of novel therapeutics. Its unique structural features, including the bromine atom at the 5-position and the isopropyl group at the N-1 position, offer versatile handles for chemical modification, enabling the exploration of diverse chemical spaces and the development of potent and selective drug candidates.
This document provides detailed application notes and experimental protocols for utilizing this compound in drug discovery, with a focus on its application in the development of kinase inhibitors and agents targeting neurological disorders.
Data Presentation: A Hub for Kinase Inhibition
Derivatives of this compound are of significant interest as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[1] The indazole core can act as a bioisostere of the purine ring of ATP, enabling competitive inhibition at the kinase active site. The N-1 isopropyl group can provide advantageous steric and electronic properties, while the C-5 bromine atom serves as a crucial point for introducing further complexity and targeting specific interactions within the ATP-binding pocket through cross-coupling reactions.
While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, the broader class of 5-bromo-indazole derivatives has demonstrated potent inhibitory activity against several key kinase targets. This data provides a strong rationale for the use of the 1-isopropyl analogue as a starting point for the design of novel kinase inhibitors.
| Compound Class | Target Kinase(s) | Reported IC50 Range (nM) | Therapeutic Area |
| 5-Substituted Indazoles | GSK-3, ROCK-1, ROCK-2, JAK2, Cdc7 | Not specified | Multiple |
| 1H-Indazole Derivatives | FGFR1-3 | 800 - 90,000 | Cancer |
| 3-Aminoindazole Derivatives | ALK | 12 | Cancer |
| 1H-Indazole Derivatives | EGFR (L858R/T790M) | 70 | Cancer |
Table 1: Representative Kinase Inhibitory Activities of Indazole Derivatives.
Experimental Protocols: Synthesizing the Future of Medicine
The following protocols provide detailed methodologies for the synthesis of the this compound building block and its subsequent elaboration into potential drug candidates using common and robust chemical transformations.
Protocol 1: Synthesis of this compound
This protocol describes the N-alkylation of 5-bromo-1H-indazole to introduce the isopropyl group at the N-1 position. Achieving regioselectivity for the N-1 position is crucial and can be influenced by the choice of base and solvent.[2]
Materials:
-
5-bromo-1H-indazole
-
Isopropyl iodide or 2-bromopropane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add isopropyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Note: The ratio of N-1 to N-2 alkylation can be influenced by the reaction conditions. Using NaH in THF has been shown to favor N-1 alkylation for some indazole substrates.[3]
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The bromine atom at the 5-position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%), and the base (e.g., K₂CO₃) (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., dimethoxyethane) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 5-position, a key transformation for modulating the pharmacological properties of the resulting compounds.
Materials:
-
This compound
-
Primary or secondary amine (1.2-2.0 eq)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the palladium source, the phosphine ligand, and the base under an inert atmosphere.
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Path to Discovery
Understanding the synthetic strategies and biological pathways is crucial for efficient drug discovery. The following diagrams, generated using Graphviz, illustrate key workflows and a representative signaling pathway relevant to the application of this compound.
Caption: Synthetic workflow for drug candidates from 5-Bromo-1H-indazole.
Caption: Inhibition of a generic kinase signaling pathway by an indazole-based inhibitor.
Applications in Neurological Disorders
Beyond oncology, the indazole scaffold is a promising starting point for the development of therapeutics for neurological disorders.[4] Indazole derivatives have been investigated as inhibitors of enzymes such as Glycogen Synthase Kinase 3 (GSK-3) and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in the pathophysiology of Alzheimer's and Parkinson's disease, respectively.[4] The ability to readily functionalize the this compound core allows for the fine-tuning of properties such as blood-brain barrier permeability, a critical factor for CNS-targeted drugs.
Conclusion
This compound represents a highly versatile and valuable building block in the modern drug discovery toolbox. Its amenability to a wide range of chemical transformations, coupled with the proven biological activity of the indazole scaffold, makes it an attractive starting point for the synthesis of novel kinase inhibitors and other targeted therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this promising molecule in their own drug discovery programs.
References
- 1. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-1-isopropyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery. The functionalization of the indazole core, particularly at the 5-position, allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, offering a robust strategy for the arylation of 5-bromoindazoles. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 5-Bromo-1-isopropyl-1H-indazole with various arylboronic acids, a key transformation for the synthesis of diverse libraries of 1-isopropyl-5-aryl-1H-indazoles. These compounds are of significant interest as they are analogues of molecules with a wide range of biological activities, including their roles as kinase inhibitors and receptor modulators.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound (typically an arylboronic acid). The reaction proceeds through a catalytic cycle that consists of three primary steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. A base is essential for the transmetalation step. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity of the desired product.
Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of N-Alkyl-5-bromoindazoles
While specific data for this compound is not extensively available in the literature, studies on the closely related 5-bromo-1-ethyl-1H-indazole provide valuable insights into optimal reaction conditions. The following table summarizes the findings from a catalyst screening for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, which can serve as a strong starting point for optimizing the reaction with the isopropyl analogue.[1]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dimethoxyethane | 80 | 18 | 45 |
| 2 | Pd(PPh₃)₂Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | 18 | 52 |
| 3 | Pd(PCy₃)₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | 18 | 68 |
| 4 | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
Data adapted from a study on the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole.[1]
The data clearly indicates that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is the most effective catalyst for this transformation, affording a high yield in a significantly shorter reaction time.[1]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids. These protocols are based on established procedures for similar N-alkylated 5-bromoindazoles and should be optimized for specific substrates and scales.[1][2]
Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous dimethoxyethane (DME) or a mixture of 1,4-dioxane and water (e.g., 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle or oil bath
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (3 mol%).
-
Add anhydrous dimethoxyethane via syringe.
-
Stir the reaction mixture at 80 °C under an inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-isopropyl-5-aryl-1H-indazole product.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid optimization and library synthesis, microwave-assisted Suzuki coupling can be employed.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), cesium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
-
Add a suitable solvent such as ethanol or a dioxane/water mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1 (steps 6-9).
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
Application Notes and Protocols for the Derivatization of 5-Bromo-1-isopropyl-1H-indazole for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and derivatization of 5-Bromo-1-isopropyl-1H-indazole, a key scaffold for structure-activity relationship (SAR) studies. The indazole core is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This document outlines detailed protocols for the synthesis of the starting material and its subsequent functionalization at the C5-position via Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, two powerful methods for generating molecular diversity.
Synthesis of this compound
The synthesis of the target scaffold, this compound, is achieved through the N-alkylation of commercially available 5-bromo-1H-indazole. The regioselectivity of this reaction can be influenced by the choice of base and solvent, often yielding a mixture of N1 and N2 isomers. The following protocol is optimized for the preferential formation of the N1-isopropyl isomer.
Experimental Protocol: N-isopropylation of 5-bromo-1H-indazole
Materials:
-
5-bromo-1H-indazole
-
2-iodopropane (isopropyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers and afford the desired this compound.
Caption: Workflow for the N-isopropylation of 5-bromo-1H-indazole.
Derivatization of this compound for SAR Studies
The bromine atom at the C5-position serves as a versatile handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core to establish structure-activity relationships.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This reaction is instrumental in synthesizing biaryl and heteroaryl derivatives.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-1-isopropyl-1H-indazole derivative.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines, which are common motifs in bioactive molecules. This reaction allows for the introduction of a diverse range of primary and secondary amines at the C5-position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3) (0.02 - 0.05 eq)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.0 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the palladium precatalyst (0.02 eq), and the base (e.g., NaOtBu, 1.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-amino-1-isopropyl-1H-indazole derivative.
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Structure-Activity Relationship (SAR) Studies
The derivatization of the this compound scaffold allows for the systematic investigation of how different substituents at the C5-position influence biological activity. A prime example of such studies on a related scaffold involves the modulation of the cannabinoid 1 (CB1) receptor. The following data, adapted from a study on halogenated indazole synthetic cannabinoid receptor agonists, illustrates the impact of C5-substituents on receptor potency.[1]
Data Presentation: In Vitro CB1 Receptor Activity of 5-Substituted Indazole Analogs
| Compound ID | C5-Substituent | N1-Substituent | C3-Carboxamide Moiety | CB1 EC₅₀ (nM)[1] |
| 1 | -H | Butyl | MDMB | 8.90 |
| 2 | -F | Butyl | MDMB | 5.75 |
| 3 | -Cl | Butyl | MDMB | 10.6 |
| 4 | -Br | Butyl | MDMB | 42.4 |
| 5 | -H | Butyl | ADB | 11.5 |
| 6 | -F | Butyl | ADB | 18.3 |
| 7 | -Cl | Butyl | ADB | 30.1 |
| 8 | -Br | Butyl | ADB | 12.5 |
| 9 | -H | Pent-4-enyl | MDMB | 17.9 |
| 10 | -Br | Pent-4-enyl | MDMB | 45.2 |
MDMB = methyl 3,3-dimethyl-2-yl-butanoate; ADB = 1-amino-3,3-dimethyl-1-oxobutan-2-yl
SAR Analysis:
The data presented in the table reveals key structure-activity relationships for this class of compounds as CB1 receptor agonists. For the MDMB series (compounds 1-4), the introduction of a fluorine atom at the C5-position (compound 2) resulted in a slight increase in potency compared to the unsubstituted analog (compound 1).[1] Conversely, substitution with larger halogens, chlorine (compound 3) and bromine (compound 4), led to a decrease in potency.[1] A similar trend is observed in the ADB series (compounds 5-8), where the 5-bromo analog (compound 8) retained good potency.[1] These findings suggest that the size and electronics of the substituent at the C5-position play a crucial role in the interaction with the CB1 receptor.
Signaling Pathway Context: Cannabinoid Receptor 1 (CB1)
The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Understanding this pathway is crucial for interpreting the downstream effects of the synthesized indazole derivatives.
Caption: Simplified CB1 receptor signaling pathway.
Conclusion
The this compound scaffold provides a valuable starting point for the development of novel bioactive compounds. The synthetic protocols outlined herein for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination offer robust and versatile methods for generating diverse libraries of derivatives for SAR studies. The provided SAR data on related indazole analogs as CB1 receptor modulators highlights the importance of systematic derivatization in understanding and optimizing the biological activity of this privileged heterocyclic core.
References
Application Notes and Protocols: 5-Bromo-1-isopropyl-1H-indazole in the Synthesis of Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes describe a proposed synthetic route and a hypothetical application of 5-Bromo-1-isopropyl-1H-indazole in organic electronics. This is based on established chemical principles and the known properties of related indazole derivatives, as direct literature for this specific application is not currently available.
Introduction
Indazole derivatives are a class of heterocyclic compounds that have garnered significant interest not only in medicinal chemistry but also in materials science.[1][2] Their rigid, aromatic structure and tunable electronic properties make them promising candidates for use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). The introduction of an N-alkyl group, such as an isopropyl group, can enhance solubility and influence the solid-state packing of the molecules, which are critical parameters for device performance. The bromo-substituent at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, high-performance organic electronic materials.
This document outlines a proposed synthesis for this compound and its potential application as a building block for a host material in a phosphorescent OLED (PhOLED).
Proposed Synthesis of this compound
The synthesis of this compound can be achieved via the N-alkylation of 5-bromo-1H-indazole. Regioselectivity (N1 vs. N2 alkylation) is a key challenge in the alkylation of indazoles.[3][4] Several methods have been developed to achieve selective N1-alkylation.[4][5][6] Below are two potential protocols.
Method 1: N1-Alkylation using Isopropyl Tosylate
This method is adapted from protocols for the N1-alkylation of similar indazole derivatives using alkyl tosylates, which has been shown to give high yields of the N1-isomer.[3][7]
Experimental Protocol:
-
To a solution of 5-bromo-1H-indazole (1.0 equiv.) in anhydrous dioxane (0.12 M), add cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Add isopropyl tosylate (1.5 equiv.) to the mixture.
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Heat the resulting mixture to 90 °C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction is another effective method for the N-alkylation of indazoles, often favoring the N1-isomer depending on the substrate and reaction conditions.[7]
Experimental Protocol:
-
Dissolve 5-bromo-1H-indazole (1.0 equiv.), triphenylphosphine (PPh₃, 2.0 equiv.), and isopropanol (2.3 equiv.) in anhydrous tetrahydrofuran (THF) (0.36 M).
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Cool the solution to 0 °C in an ice bath.
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Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv.) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 10 minutes.
-
Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Table 1: Hypothetical Reaction Data for the Synthesis of this compound
| Parameter | Method 1 (Tosylate) | Method 2 (Mitsunobu) |
| Starting Material | 5-bromo-1H-indazole | 5-bromo-1H-indazole |
| Reagents | Isopropyl tosylate, Cs₂CO₃ | Isopropanol, PPh₃, DEAD |
| Solvent | Dioxane | THF |
| Temperature | 90 °C | 0 °C to 50 °C |
| Reaction Time | 2-4 hours | 2 hours |
| Hypothetical Yield | >90% (N1 isomer) | 70-85% (N1 isomer) |
| Purification | Column Chromatography | Column Chromatography |
Diagram 1: Synthetic Pathway to this compound
Caption: Proposed synthetic routes to this compound.
Application in Organic Electronics: A Host Material for PhOLEDs
This compound can serve as a key intermediate for synthesizing host materials for PhOLEDs. The bromo-substituent allows for the introduction of charge-transporting moieties via Suzuki or Buchwald-Hartwig cross-coupling reactions. For this hypothetical application, we propose the synthesis of Cz-Ind , a material where two carbazole units are attached to the indazole core. Carbazole is a well-known hole-transporting moiety.
Diagram 2: Synthesis of a Hypothetical Host Material (Cz-Ind)
Caption: Proposed synthesis of a carbazole-functionalized indazole host material.
Fabrication of a Hypothetical PhOLED Device
A multi-layer OLED device can be fabricated using thermal evaporation to evaluate the performance of the synthesized Cz-Ind as a host material for a green phosphorescent emitter, such as fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).
Experimental Protocol: OLED Fabrication
-
Substrate Cleaning:
-
Sonicate indium tin oxide (ITO) coated glass substrates sequentially in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the substrates with UV-ozone for 15 minutes immediately before loading into the evaporation chamber.
-
-
Thermal Evaporation:
-
Deposit the following layers sequentially onto the ITO substrate in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): 10 nm of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
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Hole Transport Layer (HTL): 30 nm of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).
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Emissive Layer (EML): 20 nm of Cz-Ind doped with 10 wt% Ir(ppy)₃.
-
Electron Transport Layer (ETL): 40 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃).
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).
-
Cathode: 100 nm of Aluminum (Al).
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Diagram 3: OLED Device Architecture Workflow
Caption: Layered architecture of the proposed PhOLED device.
Table 2: Hypothetical Performance Data of the Cz-Ind based PhOLED
| Parameter | Expected Value |
| Turn-on Voltage | 3.5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum Current Efficiency | 45 cd/A |
| Maximum Power Efficiency | 40 lm/W |
| Maximum External Quantum Efficiency (EQE) | 15% |
| Emission Peak | ~515 nm (Green) |
| CIE Coordinates (x, y) | (0.32, 0.61) |
Note: The performance data presented in Table 2 is hypothetical and based on typical values for similar carbazole-based host materials in green PhOLEDs. Actual performance would need to be determined experimentally.
Conclusion
This compound represents a versatile building block for the synthesis of advanced materials for organic electronics. Its synthesis can be achieved through established N-alkylation protocols. The bromo-functionality allows for further elaboration into complex molecules with tailored properties for applications such as host materials in high-efficiency PhOLEDs. The protocols and data presented herein provide a foundational guide for researchers interested in exploring the potential of novel indazole derivatives in the field of organic electronics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1-isopropyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-isopropyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for the synthesis of this compound is the N-alkylation of 5-bromo-1H-indazole with an isopropylating agent, such as isopropyl bromide or isopropyl iodide, in the presence of a base.
Q2: I am observing two major products in my reaction mixture. What is the likely identity of the second product?
A2: The formation of two products is a common issue in the N-alkylation of indazoles. The indazole ring has two nucleophilic nitrogen atoms (N1 and N2). Therefore, the reaction can yield a mixture of the desired N1-alkylated product (this compound) and the isomeric N2-alkylated byproduct (5-bromo-2-isopropyl-2H-indazole).[1]
Q3: How can I confirm the identity of the N1 and N2 isomers?
A3: The N1 and N2 isomers can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the proton at the C3 position of the indazole ring is typically more deshielded in the 2H-indazole isomer compared to the 1H-indazole isomer. For a definitive assignment, Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be employed to observe the correlation between the protons of the isopropyl group and the carbons of the indazole ring.
Q4: Are there alternative methods for the synthesis of this compound?
A4: Yes, alternative methods include the Mitsunobu reaction, which utilizes isopropyl alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). However, the Mitsunobu reaction often favors the formation of the N2-isomer. Another approach involves the synthesis of the indazole ring from precursors already containing the isopropyl group.
Troubleshooting Guide: Byproduct Formation
Issue: Formation of a Mixture of N1 and N2 Isomers
The most significant challenge in the synthesis of this compound is controlling the regioselectivity of the N-alkylation to favor the desired N1 isomer over the N2 isomer. The ratio of these products is highly dependent on the reaction conditions.
Factors Influencing N1 vs. N2 Selectivity:
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Base and Solvent System: The choice of base and solvent plays a crucial role. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation. Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to a mixture of N1 and N2 isomers.
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Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Conditions that allow for thermodynamic equilibration tend to favor the formation of the more stable N1-substituted product. Kinetically controlled reactions, on the other hand, may favor the N2-isomer.
-
Reaction Temperature: Temperature can influence the N1/N2 ratio. Higher temperatures may promote equilibration towards the thermodynamically more stable N1 isomer.
Strategies to Minimize the N2-isopropyl Byproduct:
| Strategy | Recommendation | Expected Outcome |
| Choice of Base and Solvent | Use a strong, non-coordinating base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF). | Increased formation of the desired this compound (N1 isomer). |
| Reaction Conditions | Employ conditions that favor thermodynamic control. This may involve using a higher reaction temperature or a longer reaction time to allow for the equilibration of the initially formed products to the more stable N1 isomer. | Higher ratio of N1 to N2 isomer in the final product mixture. |
| Purification | If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel or by recrystallization from a mixed solvent system (e.g., tetrahydrofuran/water or acetone/water). | Isolation of the pure this compound. |
Experimental Protocols
General Protocol for N1-Alkylation of 5-Bromo-1H-indazole
Materials:
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5-Bromo-1H-indazole
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Isopropyl bromide or iodide
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1.0 equivalent).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
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Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Cool the reaction mixture back to 0 °C and add the isopropylating agent (1.1 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required.
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Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with water and then brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Visualizations
References
Technical Support Center: Purification of 5-Bromo-1-isopropyl-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the purification of 5-Bromo-1-isopropyl-1H-indazole from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is typically used for the initial purification to separate the product from significant impurities, while recrystallization is an excellent subsequent step to achieve high purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities in your sample will largely depend on the synthetic route employed. However, common impurities can include:
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Unreacted Starting Materials: Such as 5-bromo-1H-indazole and an isopropylating agent.
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Regioisomers: Isopropylation of 5-bromo-1H-indazole can potentially occur at different nitrogen atoms, leading to the formation of isomeric byproducts.
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Di-alkylation Products: Over-reaction with the isopropylating agent can result in the formation of di-isopropylated species.
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Residual Solvents and Reagents: Solvents used in the reaction and any excess reagents or catalysts may be present.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | Inappropriate solvent system (eluent).Column overloading.Irregular column packing. | Optimize the solvent system: Use TLC to test various solvent mixtures (e.g., different ratios of ethyl acetate in hexanes) to achieve good separation (Rf of the product around 0.3-0.4).Reduce sample load: Use a larger column or decrease the amount of crude material loaded.Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product Elutes Too Quickly or Too Slowly | The solvent system is too polar or not polar enough. | Adjust eluent polarity: If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate). If it elutes too slowly (low Rf), increase the polarity. |
| Streaking or Tailing of Spots on TLC/Column | The compound is acidic or basic.The sample is too concentrated. | Add a modifier to the eluent: For basic compounds like indazoles, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape.Dilute the sample: Ensure the sample is fully dissolved and not too concentrated when loading onto the column. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | The solution is too dilute.The chosen solvent is too good a solvent at all temperatures. | Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.Use an anti-solvent: Slowly add a solvent in which the compound is insoluble to the solution until it becomes cloudy, then gently heat until it is clear and allow to cool slowly. |
| Oily Precipitate Forms Instead of Crystals | The compound's melting point is lower than the boiling point of the solvent.High concentration of impurities. | Use a lower-boiling point solvent. Pre-purify the material: If the crude material is very impure, first purify it by column chromatography before attempting recrystallization.[1] |
| Low Recovery of Purified Product | Too much solvent was used.The compound has significant solubility in the cold solvent.Premature crystallization during hot filtration. | Use the minimum amount of hot solvent required to dissolve the compound.Cool the solution thoroughly in an ice bath to maximize crystal precipitation.Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crashing out. |
Data Presentation
The following table summarizes representative data for the purification of similar bromo-indazole derivatives. Note that the optimal conditions and results for this compound may vary.
| Compound | Purification Method | Eluent/Solvent | Yield | Purity | Reference |
| 5-Bromo-1H-indazole | Flash Column Chromatography | Not Specified | 54% | Not Specified | [2] |
| tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | Column Chromatography | 20-30% Ethyl acetate in Hexane | 62% | >98% (by NMR) | [3] |
| 5-Bromo-1H-indazol-3-amine | Recrystallization | Ethanol | 90% | Not Specified | [3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized using TLC analysis first.
-
Preparation of the Column:
-
Select an appropriately sized glass column and securely clamp it in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
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Wash the column with the eluent until the silica bed is stable.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation of the Product:
-
Combine the pure fractions containing this compound.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
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Solvent Selection:
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In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water) at its boiling point.
-
A good solvent will dissolve the compound when hot but not at room temperature or when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
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Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
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If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed.
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To maximize the yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.
-
Mandatory Visualization
Caption: A workflow diagram for the purification of this compound.
Caption: A troubleshooting workflow for common purification issues.
References
Indazole Synthesis Regioselectivity: A Technical Support Guide
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions for controlling regioselectivity in indazole synthesis. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation of an indazole is resulting in a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?
A1: Achieving high N1 selectivity often involves creating conditions that favor the thermodynamically more stable product. The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][2][3] Here are some troubleshooting strategies:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a non-polar aprotic solvent is crucial. Using sodium hydride (NaH) in tetrahydrofuran (THF) is a widely reported and effective method for achieving high N1-selectivity.[1][2] This is often attributed to the formation of a sodium-coordinated intermediate that favors alkylation at the N1 position.
-
Steric Hindrance: Introducing a bulky substituent at the C3 position of the indazole ring can sterically hinder the N2 position, thus favoring alkylation at N1.[1][2]
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Thermodynamic Control: Ensure your reaction conditions allow for thermodynamic equilibration. This might involve longer reaction times or slightly elevated temperatures, which can favor the formation of the more stable N1-alkylated product.[1][4]
Q2: I need to synthesize the N2-substituted indazole, but my current method consistently yields the N1 isomer. What changes should I make?
A2: To favor the formation of the N2-substituted product, you should consider strategies that either electronically bias the indazole nucleus or employ reaction conditions known to favor kinetic control.
-
Electronic Effects: The presence of an electron-withdrawing group (EWG), particularly at the C7 position (e.g., -NO₂, -CO₂Me), can significantly direct alkylation to the N2 position.[1][2][5]
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Acidic Conditions: In contrast to basic conditions that often favor N1 alkylation, acidic conditions can promote N2-alkylation.[1]
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Alternative Synthetic Routes: Instead of direct alkylation, consider synthetic routes that are inherently designed to produce 2H-indazoles. The Davis-Beirut reaction and the Cadogan-Sundberg cyclization are powerful methods for regioselectively synthesizing 2H-indazoles.[1][6]
Q3: My Cadogan-Sundberg cyclization for the synthesis of a 2H-indazole is giving low yields and requires high temperatures. How can I optimize this reaction?
A3: Traditional Cadogan-Sundberg cyclizations can indeed be harsh. Modern modifications have significantly improved the efficiency and substrate scope of this reaction.[1]
-
One-Pot Protocol: Employ a one-pot procedure that involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by an in-situ reductive cyclization. This avoids the need to isolate the intermediate imine, which can be unstable.[7][8]
-
Choice of Reducing Agent and Solvent: Tri-n-butylphosphine is an effective reducing agent for this transformation.[7] Using isopropanol (i-PrOH) as the solvent at a milder temperature of 80°C has been shown to provide moderate to excellent yields.[7]
-
Substrate Compatibility: Be mindful of your substrate. Steric hindrance on either the amine or the aldehyde can negatively impact yields. Also, substrates with acidic α-imino protons may not be compatible with the reaction conditions.[7]
Data Presentation
The following tables summarize the effect of various factors on the regioselectivity of indazole alkylation.
Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (using NaH in THF)
| Substituent Position | Substituent Group | N1:N2 Ratio |
| C3 | -C(CH₃)₃ (tert-butyl) | >99 : <1 |
| C3 | -COMe (acetyl) | >99 : <1 |
| C3 | -CH₂CO₂Me | >99 : <1 |
| C3 | -CONH₂ | >99 : <1 |
| C7 | -NO₂ | <4 : >96 |
| C7 | -CO₂Me | <4 : >96 |
Table 2: Influence of Reaction Conditions on the Alkylation of 6-fluoro-1H-indazole
| Alkylating Agent | Base / Solvent | N1:N2 Ratio | Total Yield (%) |
| 4-methoxybenzyl chloride | K₂CO₃ / DMF | 55 : 45 | 95 |
| 4-methoxybenzyl chloride | NaH / THF | 95 : 5 | 80 |
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation of Indazoles
This protocol is optimized for achieving high regioselectivity for the N1 position under thermodynamic control.
Materials:
-
Substituted 1H-indazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., alkyl bromide, 1.2 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1H-indazole.
-
Solvent Addition: Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the sodium hydride portion-wise.
-
Stirring: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. If the reaction is sluggish, it can be gently heated to 50 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]
Protocol 2: One-Pot Regioselective Synthesis of 2H-Indazoles via Cadogan-Sundberg Cyclization
This protocol describes a mild and efficient one-pot synthesis of 2H-indazoles.[7][8]
Materials:
-
ortho-nitrobenzaldehyde (1.0 eq)
-
Aniline or aliphatic amine (1.1 eq)
-
Isopropanol (i-PrOH)
-
Tri-n-butylphosphine (1.5 eq)
Procedure:
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde, the desired amine, and isopropanol.
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine to the reaction mixture.
-
Reaction Monitoring: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Bromo-1-isopropyl-1H-indazole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 5-Bromo-1-isopropyl-1H-indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in synthesizing this compound?
A1: The primary challenge is achieving regioselectivity during the N-alkylation of 5-Bromo-1H-indazole. The reaction can produce a mixture of two isomers: the desired N-1 alkylated product (this compound) and the undesired N-2 alkylated product (5-Bromo-2-isopropyl-2H-indazole).[1][2] The ratio of these products is highly dependent on the reaction conditions, and separating them can be difficult, leading to lower yields of the target compound.[2]
Q2: How do reaction conditions affect the N-1 vs. N-2 selectivity?
A2: The choice of base and solvent system is critical for controlling the regioselectivity.[3]
-
For N-1 Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) generally favor the formation of the N-1 isomer.[2][4] This is often attributed to the formation of a chelated intermediate with the sodium cation.[3][5] Cesium carbonate (Cs₂CO₃) in dioxane is also reported to be highly effective for selective N-1 alkylation.[3][5]
-
For N-2 Selectivity: While less common for this specific target, different conditions can favor the N-2 isomer. For instance, Mitsunobu reaction conditions (e.g., triphenylphosphine and DEAD/DIAD) often show a preference for N-2 alkylation.[2][4]
Q3: I am having trouble with the synthesis of the starting material, 5-Bromo-1H-indazole. What are the common synthetic routes?
A3: 5-Bromo-1H-indazole can be synthesized through several methods:
-
From 4-Bromo-2-methylaniline: This involves a diazotization and cyclization reaction. The aniline is treated with acetic anhydride, followed by potassium acetate and isoamyl nitrite to form the indazole ring. This method has been reported to produce high yields (around 94%).[6]
-
From 5-Bromo-2-fluorobenzaldehyde: This route involves a condensation reaction with hydrazine. The mixture is heated under reflux, and after workup and purification, yields the desired product.[7]
-
From 2-Bromo-1,3-dimethyl-4-nitrobenzene: This multi-step synthesis involves nitration followed by a diazotization ring closure. However, this method can have lower yields in the final step.[8]
Q4: What is the best method for purifying the final product?
A4: The most common purification methods for this compound and its precursor are flash column chromatography and crystallization.[4][7]
-
Flash Column Chromatography: This is effective for separating the N-1 and N-2 isomers, as well as removing other impurities. A typical eluent system is a gradient of ethyl acetate in hexane.[4][5]
-
Crystallization: If the crude product is relatively pure, crystallization is an excellent method for obtaining a high-purity final product. The key is to select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[9] Common solvents for screening include ethanol, isopropanol, ethyl acetate, and heptane.[6][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Mechanical loss during workup or purification. | 1. Monitor the reaction closely using TLC or LC-MS to ensure the starting material is fully consumed.[4] If the reaction stalls, consider increasing the temperature or reaction time. 2. Ensure anhydrous conditions, especially when using reactive bases like NaH.[4] Avoid excessively high temperatures. 3. Be meticulous during extraction and filtration steps. Ensure complete transfer of the product between vessels. |
| Poor N-1/N-2 Regioselectivity (Mixture of Isomers) | 1. Suboptimal base/solvent combination. 2. Reaction temperature is too high, leading to loss of selectivity. 3. Use of a polar aprotic solvent like DMF, which can lead to mixtures of isomers.[1][3] | 1. For high N-1 selectivity, switch to the NaH/THF system.[2] Alternatively, use the Cs₂CO₃/Dioxane system with an alkyl tosylate.[3][5] 2. Perform the deprotonation step with NaH at 0 °C before adding the alkylating agent and running the reaction at room temperature or slightly elevated temperatures (e.g., 50 °C).[4] 3. Avoid DMF if a high N-1/N-2 ratio is critical; prefer THF or Dioxane.[3] |
| Formation of Multiple Unidentified Side Products | 1. Presence of moisture or oxygen in the reaction. 2. The alkylating agent (e.g., 2-bromopropane) is old or impure. 3. The base is not fresh or is of low quality. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).[5] 2. Use a freshly opened or distilled bottle of the isopropylating agent. 3. Use a fresh batch of NaH (60% dispersion in mineral oil) and rinse with anhydrous hexane before use if necessary. |
| Difficulty in Product Purification | 1. The N-1 and N-2 isomers are co-eluting during column chromatography. 2. The product "oils out" during crystallization instead of forming crystals. | 1. Optimize the chromatography conditions. Use a shallow solvent gradient (e.g., 0-20% Ethyl Acetate in Hexane) and high-quality silica gel. 2. This indicates the solution is cooling too quickly or is highly impure.[9] Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. If impurities are high, pre-purification by column chromatography is recommended.[9] |
Quantitative Data Summary
The following tables summarize reaction conditions and corresponding yields for the N-alkylation of substituted indazoles, providing a basis for comparison and optimization.
Table 1: N-1 vs. N-2 Selectivity in the Isopropylation of Methyl 5-bromo-1H-indazole-3-carboxylate
| Alkylating Agent | Base | Solvent | Temp. (°C) | N-1 Yield (%) | N-2 Yield (%) | N-1:N-2 Ratio | Reference |
| Isopropyl Iodide | NaH | DMF | RT | 38 | 46 | ~1:1.2 | [1] |
Table 2: Conditions Favoring High N-1 Selectivity for Alkylation of Substituted Indazoles
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH | THF | RT to 50 | >99:1 | 89 | [4] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH | THF | RT to 50 | >99:1 | 91 | [4] |
| 5-bromo-3-CO₂Me-1H-indazole | Ethyl Tosylate | Cs₂CO₃ | Dioxane | 90 | >99:1 | >90 | [4][5] |
| 1H-indazole-3-carbonitrile | Isobutyl Bromide | NaH | THF | 50 | >95:5 | 85 | [4] |
Detailed Experimental Protocols
Protocol 1: Highly N-1 Selective Isopropylation using Sodium Hydride (NaH) in THF
This protocol is adapted from established methods favoring N-1 alkylation.[2][4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole anion.
-
Alkylation: Add 2-bromopropane or isopropyl tosylate (1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to isolate the pure this compound.
Protocol 2: Synthesis of 5-Bromo-1H-indazole from 4-Bromo-2-methylaniline
This protocol is based on a high-yield procedure reported in the literature.[6]
-
Acetylation: In a flask, dissolve 4-bromo-2-methylaniline (1.0 equiv) in chloroform. Add acetic anhydride (1.1 equiv) while keeping the temperature below 40 °C. Stir for approximately 50 minutes.
-
Diazotization: To the solution, add potassium acetate (0.15 equiv) and isoamyl nitrite (1.5 equiv).
-
Cyclization: Heat the solution to reflux (approx. 68 °C) and maintain for 20 hours.
-
Workup: Cool the reaction to room temperature and distill off the volatiles under reduced pressure. Add water and perform an azeotropic distillation to remove remaining volatiles.
-
Acid/Base Treatment: Add water and concentrated hydrochloric acid to the residue and heat to 50-55 °C. Cool the solution and basify with 50% sodium hydroxide to pH 11.
-
Extraction: Add ethyl acetate, filter through Celite if necessary, and separate the layers. Extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter through a small pad of silica gel. Concentrate the eluant by rotary evaporation, adding heptane to precipitate the solid product.
-
Isolation: Slurry the solids with heptane, filter, and dry under vacuum to yield 5-bromo-1H-indazole.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 7. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 8. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Side reactions in the synthesis of substituted indazoles
Welcome to the Technical Support Center for Substituted Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common side reactions encountered during the synthesis of indazoles.
Section 1: Troubleshooting N-Alkylation Regioselectivity
The alkylation of the indazole ring is a fundamental transformation, but it frequently leads to a mixture of N-1 and N-2 regioisomers.[1][2] Controlling the regioselectivity is a critical challenge.[1][3]
Frequently Asked Questions (FAQs)
Q1: My indazole alkylation is producing an inseparable mixture of N-1 and N-2 regioisomers. Why is this happening and how can I improve selectivity?
A: This is the most common side reaction in indazole functionalization. The indazole anion has two nucleophilic nitrogen atoms (N-1 and N-2), leading to competitive alkylation.[1] The final product ratio is a delicate balance of several factors, including the base, solvent, temperature, and the steric and electronic properties of substituents on the indazole ring.[1][3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a factor that can be exploited to favor the N-1 product.[1][2][3][5]
To improve selectivity, you must carefully control the reaction conditions. Strategies often involve leveraging thermodynamic versus kinetic control.[1]
Q2: How can I selectively synthesize the N-1 alkylated indazole isomer?
A: To favor the thermodynamically more stable N-1 isomer, you should use conditions that allow for equilibration.[1][3][5] A highly effective and widely reported method is the use of sodium hydride (NaH) as a base in an aprotic, non-polar solvent like tetrahydrofuran (THF).[3][4] This combination has been shown to provide excellent N-1 regioselectivity (>99% in some cases), especially with bulky substituents at the C3-position which sterically hinder the N-2 position.[3][4][6]
Q3: What conditions favor the formation of the N-2 alkylated isomer?
A: N-2 selectivity is often achieved under conditions of kinetic control or through substituent-directing effects.[4]
-
Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ or -CO₂Me) at the C-7 position sterically hinder the N-1 position and can direct alkylation almost exclusively to the N-2 position (≥96% selectivity), even under standard NaH/THF conditions.[3][4][5][6]
-
Mitsunobu Reaction: Using Mitsunobu conditions (e.g., an alcohol, PPh₃, and DIAD/DEAD in THF) often shows a strong preference for the formation of the N-2 regioisomer.[1][3][5]
-
Catalytic Systems: Certain catalyst systems, like using TfOH with diazo compounds, have been developed for highly selective N-2 alkylation.[7]
Data Presentation: N-Alkylation Regioselectivity
The following table summarizes how reaction conditions affect the N-1/N-2 product ratio for various indazole substrates.
| Indazole Substrate | Base | Solvent | Alkylating Agent | Temp. (°C) | N-1 : N-2 Ratio | Yield (%) | Reference |
| 3-tert-Butyl-1H-indazole | NaH | THF | n-Pentyl bromide | RT | >99 : 1 | 92 | [3][6] |
| 1H-Indazole-3-carboxylate | NaH | THF | n-Pentyl bromide | RT | >99 : 1 | 94 | [3][6] |
| 1H-Indazole-7-carboxylate | NaH | THF | n-Pentyl bromide | RT | 2 : 98 | 91 | [3][6] |
| 7-Nitro-1H-indazole | NaH | THF | n-Pentyl bromide | RT | 4 : 96 | 89 | [3][6] |
| 1H-Indazole-3-carboxylate | K₂CO₃ | DMF | n-Pentyl bromide | RT | 62 : 38 | 85 | [1] |
| 1H-Indazole-3-carboxylate | Cs₂CO₃ | DMF | n-Pentyl bromide | RT | 69 : 31 | 90 | [5] |
| 1H-Indazole-3-carboxylate | PPh₃, DIAD | THF | n-Pentanol | 0 to RT | 28 : 72 | 78 (total) | [3][5] |
Experimental Protocols
Protocol 1: Highly Selective N-1 Alkylation (Thermodynamic Control) [3][4]
-
Objective: To achieve high regioselectivity for the N-1 position.
-
Materials:
-
Substituted 1H-indazole (1.0 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide, 1.2 equiv.)
-
Saturated aqueous NH₄Cl solution or water
-
-
Methodology:
-
Under an inert atmosphere (e.g., Argon), add the substituted 1H-indazole to anhydrous THF in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaH portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution or water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: N-2 Alkylation via Mitsunobu Reaction (Kinetic Control) [1]
-
Objective: To favor the N-2 regioisomer.
-
Materials:
-
Substituted 1H-indazole (1.0 equiv.)
-
Alcohol (1.5 equiv.)
-
Triphenylphosphine (PPh₃, 1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv.)
-
-
Methodology:
-
Dissolve the 1H-indazole, alcohol, and PPh₃ in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the N-1 and N-2 isomers.
-
Visualization: Selecting N-Alkylation Conditions
Caption: Decision workflow for regioselective indazole N-alkylation.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Side Reactions
Halo-substituted indazoles are common precursors for further functionalization via cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. However, these reactions are also prone to side reactions that can significantly lower the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a bromo-indazole is forming a significant amount of dehalogenated byproduct (hydrodehalogenation). How can I minimize this?
A: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings where the halogen is replaced by a hydrogen atom.[8] This can occur for several reasons:
-
Protodeboronation of the Boronic Acid: The boronic acid can react with trace amounts of water or protic solvents, especially at higher temperatures, leading to its decomposition before it can participate in the catalytic cycle.[9]
-
Reaction Conditions: Suboptimal ligand, base, or solvent choice can favor the dehalogenation pathway.
Troubleshooting Strategies:
-
Use High-Purity Reagents: Ensure your boronic acid is fresh and of high purity. Use an anhydrous base and thoroughly degassed, dry solvents where possible.[9]
-
Optimize Temperature: Lowering the reaction temperature can sometimes suppress the decomposition of the boronic acid.[9]
-
Ligand Choice: Screening different phosphine ligands can accelerate the desired transmetalation step relative to the side reaction.[9]
Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?
A: Homocoupling of the boronic acid (forming a biaryl byproduct) is often caused by the presence of oxygen in the reaction mixture.[10] It can also be promoted by a slow transmetalation step in the catalytic cycle.[9]
Troubleshooting Strategies:
-
Thorough Degassing: It is critical to rigorously degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[8][9] Purge the solvent and the sealed reaction vessel before adding the catalyst.
-
Catalyst Choice: Using a well-defined, active palladium pre-catalyst can sometimes suppress homocoupling.[8]
Q3: My Buchwald-Hartwig amination of a bromo-indazole has low conversion. What are the potential causes?
A: Low conversion can stem from catalyst deactivation or suboptimal reaction conditions.[8] A key challenge with indazoles is that the unprotected N-H group is acidic and can interfere with the catalytic cycle, for instance, by reacting with the strong base or coordinating to the palladium center.[8][11]
Troubleshooting Strategies:
-
Ligand and Base Combination: This is a critical parameter. For unprotected indazoles, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) paired with a strong, non-nucleophilic base like LiHMDS or NaOtBu can be effective.[8]
-
Inert Atmosphere: Ensure the reaction is run under a strict inert atmosphere, as oxygen can deactivate the catalyst.[12]
-
N-H Protection: If catalyst inhibition by the N-H group is suspected, protecting it with a group like Boc (tert-butoxycarbonyl) may be necessary to improve yields.[8]
Experimental Protocols
Protocol 3: General Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole [8]
-
Objective: To synthesize 6-aryl-1H-indazoles while minimizing side reactions.
-
Materials:
-
6-Bromo-1H-indazole (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
-
Methodology:
-
In a flame-dried Schlenk flask, combine 6-Bromo-1H-indazole, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Purge the solution with Argon for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of Argon.
-
Heat the reaction mixture (typically 60-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualization: Troubleshooting Low Yield in Cross-Coupling
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 5-Bromo-1-isopropyl-1H-indazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in the scalable synthesis of 5-Bromo-1-isopropyl-1H-indazole. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common scalable synthetic route for this compound?
A1: A common and scalable two-step approach involves the initial synthesis of 5-Bromo-1H-indazole, followed by a regioselective N-isopropylation. The first step can be achieved with high yield from 4-bromo-2-methylaniline. The second step introduces the isopropyl group at the N-1 position of the indazole ring.
Q2: What are the critical challenges in this synthesis?
A2: The primary challenge is controlling the regioselectivity during the N-isopropylation step. Alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers.[1][2] Maximizing the yield of the desired N-1 isomer (this compound) is crucial. Other potential issues include incomplete reactions and purification of the final product from the isomeric byproduct and unreacted starting materials.
Q3: How can I distinguish between the N-1 and N-2 isopropyl isomers?
A3: Spectroscopic methods are the most effective for distinguishing between the N-1 and N-2 isomers. 1H NMR spectroscopy is particularly useful, as the chemical shifts of the indazole ring protons will differ between the two regioisomers.[2] In some cases, chromatographic techniques like HPLC can also be used to separate and identify the isomers based on their different polarities.[1]
Q4: What safety precautions should be taken during this synthesis?
A4: Standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Reactions should be carried out in a well-ventilated fume hood. Specific reagents like sodium hydride (used in the isopropylation step) are highly reactive and require careful handling under an inert atmosphere.
Troubleshooting Guides
Step 1: Synthesis of 5-Bromo-1H-indazole
| Problem | Possible Cause | Troubleshooting & Optimization |
| Low yield of 5-Bromo-1H-indazole | Incomplete diazotization and cyclization. | Ensure the reaction temperature during the addition of isoamyl nitrite is maintained. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. |
| Loss of product during workup and purification. | During the aqueous workup, ensure the pH is carefully adjusted to maximize the precipitation of the product. When performing extractions, use an adequate volume of solvent and perform multiple extractions to ensure complete recovery. For purification, careful execution of the filtration and drying steps is important. | |
| Product is impure | Presence of starting materials or side products. | Ensure the reaction goes to completion. The purification process, including washing and filtration through a silica gel pad, is crucial for removing impurities.[3] |
Step 2: N-isopropylation of 5-Bromo-1H-indazole
| Problem | Possible Cause | Troubleshooting & Optimization |
| Formation of a significant amount of the N-2 isopropyl isomer | Non-optimal reaction conditions for regioselectivity. | The choice of base and solvent is critical for controlling regioselectivity. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N-1 substituted product.[2][4] Lowering the reaction temperature may also improve selectivity.[1] |
| Incomplete reaction | Insufficient reactivity of the alkylating agent or deactivation of the base. | Ensure the 5-Bromo-1H-indazole is completely deprotonated by the base before adding the isopropyl halide. Use a slight excess of the alkylating agent (e.g., 2-bromopropane). Ensure the reagents are pure and the solvent is anhydrous, as moisture can quench the base. |
| Difficulty in separating N-1 and N-2 isomers | Similar polarity of the two isomers. | Purification by flash column chromatography on silica gel is typically effective for separating N-1 and N-2 alkylated indazoles due to their different polarities.[1] Careful selection of the eluent system is key to achieving good separation. |
| Low overall yield of the desired product | A combination of incomplete reaction and formation of the undesired isomer. | Optimize the reaction conditions to favor the N-1 isomer and drive the reaction to completion. This may involve adjusting the stoichiometry of the reagents, reaction temperature, and reaction time. |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1H-indazole
This protocol is adapted from a known high-yield synthesis.[3]
-
To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while keeping the temperature below 40°C.
-
Stir the solution for 50 minutes.
-
Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).
-
Reflux the solution at 68°C for 20 hours.
-
Cool the reaction to 25°C and distill off the volatiles under vacuum.
-
Add water (225 mL) in portions and distill the azeotrope.
-
Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).
-
Heat the mixture to 50-55°C and add another 100 mL of acid in portions over 2 hours.
-
Cool the solution to 20°C and add 50% sodium hydroxide (520 g) to bring the pH to 11, keeping the temperature below 37°C.
-
Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine (240 mL), and filter through a Celite pad.
-
Dry the organic solution over magnesium sulfate, filter through a silica gel pad with ethyl acetate.
-
Concentrate the eluant by rotary evaporation, adding heptane (0.45 L) during distillation until a dry solid remains.
-
Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromoindazole.
Protocol 2: N-isopropylation of 5-Bromo-1H-indazole
This is a general protocol for N-alkylation, which should be optimized for this specific substrate.
-
To a solution of 5-Bromo-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere.
-
Allow the suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add 2-bromopropane (1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating to 50°C may be necessary.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.
Quantitative Data Summary
Table 1: Reagents for the Synthesis of 5-Bromo-1H-indazole
| Reagent | Quantity | Molar Eq. |
| 4-bromo-2-methylaniline | 95.0 g | 1.0 |
| Acetic anhydride | 0.109 L | - |
| Potassium acetate | 14.6 g | - |
| Isoamyl nitrite | 0.147 L | - |
| Product | Yield | Purity |
| 5-Bromo-1H-indazole | 91.9 g (94%) | High |
Table 2: Proposed Reagents for N-isopropylation of 5-Bromo-1H-indazole
| Reagent | Molar Eq. | Notes |
| 5-Bromo-1H-indazole | 1.0 | Starting material |
| Sodium Hydride (60%) | 1.2 | Base for deprotonation |
| 2-Bromopropane | 1.2 | Isopropylating agent |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for N-isopropylation.
References
Technical Support Center: Purification of 5-Bromo-1-isopropyl-1H-indazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from 5-Bromo-1-isopropyl-1H-indazole. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Q1: After synthesis, my crude product shows multiple spots on the Thin-Layer Chromatography (TLC) plate. What are the likely impurities?
A1: The presence of multiple spots on a TLC plate indicates a mixture of compounds. For this compound, common impurities can be categorized as:
-
Starting Materials: Incomplete reactions can lead to the presence of the initial reagents.
-
Byproducts: Side reactions may generate various byproducts. These can include regioisomers, where the isopropyl group is attached to a different nitrogen atom of the indazole ring, or over-brominated species.[1]
-
Residual Solvents: Solvents used in the reaction or initial work-up may remain in the crude product.[1]
-
Degradation Products: The compound may degrade if not handled or stored properly, for example, if exposed to excessive heat or light.[1]
Q2: I performed a column chromatography purification, but the fractions are still impure. What could have gone wrong?
A2: Several factors can lead to impure fractions after column chromatography. Consider the following:
-
Improper Solvent System (Mobile Phase): The polarity of the solvent system may not be optimal for separating your target compound from the impurities. A solvent system with too high a polarity can cause all compounds to elute quickly with poor separation. Conversely, a system with too low a polarity may result in very slow elution or the compound getting stuck on the column.
-
Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.
-
Issues with the Stationary Phase: The silica gel (or other stationary phase) may not be packed uniformly, leading to channeling and inefficient separation.
-
Compound Tailing: Basic compounds like indazoles can sometimes interact strongly with the acidic silica gel, causing the spot or peak to "tail." Adding a small amount of a basic modifier like triethylamine to the mobile phase can help mitigate this.[2]
Q3: I attempted to purify my product by recrystallization, but it "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen for a few reasons:
-
The solution is cooling too quickly. This prevents the molecules from arranging themselves into a crystal lattice.
-
The compound is significantly impure. High levels of impurities can disrupt the crystallization process.
-
The boiling point of the solvent is lower than the melting point of the solute.
To resolve this, you can try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[3]
-
If the problem persists, pre-purification by another method, such as column chromatography, may be necessary to remove a significant portion of the impurities.[3]
Q4: My final product has a lower yield than expected after purification. How can I improve it?
A4: Low yield after purification can be due to several factors throughout the synthesis and purification process. To improve the yield:
-
Optimize the reaction conditions: Ensure the initial synthesis reaction goes to completion to minimize the amount of unreacted starting materials.
-
Careful fraction collection: During column chromatography, collect smaller fractions and analyze them by TLC to avoid mixing pure fractions with impure ones.
-
Minimize transfers: Each transfer of the product from one container to another can result in some loss.
-
Recrystallization solvent choice: Ensure the chosen solvent for recrystallization does not retain a significant amount of the desired product in the mother liquor at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for purifying this compound?
A1: The most common and effective methods for purifying compounds like this compound are silica gel column chromatography and recrystallization.[3][4]
-
Column Chromatography: This technique is excellent for separating the target compound from impurities with different polarities.[2]
-
Recrystallization: This method is ideal for removing small amounts of impurities from a solid compound and can be very effective if a suitable solvent is found.[3]
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3] You can perform a solvent screen by testing the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.[3] Common solvents to screen include methanol, ethanol, isopropanol, ethyl acetate, toluene, and heptane.[3] A two-solvent system (using a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can also be effective.[3]
Q3: What analytical techniques can I use to assess the purity of this compound?
A3: Several analytical techniques are essential for determining the purity of your final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the chemical structure and identify the presence of impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a compound.[5]
-
Mass Spectrometry (MS): MS verifies the molecular weight of your product.[5]
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction and the purity of fractions from column chromatography.[5]
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Method | Purity Before (%) | Purity After (%) | Analytical Method |
| Column Chromatography | User-defined | User-defined | HPLC/NMR |
| Recrystallization | User-defined | User-defined | HPLC/NMR |
Table 2: Solvent Screening for Recrystallization
| Solvent | Solubility at Room Temp. | Solubility at Boiling Pt. | Crystal Formation on Cooling |
| e.g., Ethanol | User-defined | User-defined | User-defined |
| e.g., Heptane | User-defined | User-defined | User-defined |
| e.g., Ethyl Acetate | User-defined | User-defined | User-defined |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the chosen mobile phase (eluent).
-
Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.[2]
-
-
Elution:
-
Add the mobile phase to the top of the column and begin elution.
-
Maintain a steady flow rate and collect fractions in separate test tubes.[2]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[2]
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[3]
-
-
Cooling and Crystallization:
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
-
Drying:
-
Dry the purified crystals under a vacuum to remove any remaining solvent.
-
Visualizations
References
Technical Support Center: Optimizing Derivatization of 5-Bromo-1-isopropyl-1H-indazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 5-Bromo-1-isopropyl-1H-indazole. The focus is on common palladium-catalyzed cross-coupling reactions.
General Troubleshooting and FAQs
Question: My cross-coupling reaction shows low or no conversion of the this compound starting material. What are the potential causes?
Answer: Low conversion is a common issue in palladium-catalyzed reactions and can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. This can be caused by exposure to oxygen, impurities in the reagents or solvents, or thermal decomposition at excessively high temperatures. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[1]
-
Suboptimal Ligand Choice: The phosphine ligand is critical for stabilizing the catalyst and facilitating the reaction.[1] For the indazole scaffold, bulky, electron-rich ligands are often required.
-
Incorrect Base: The base is crucial for the catalytic cycle, particularly in the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) steps.[1] The chosen base may be too weak, poorly soluble in the reaction medium, or contain water, which can lead to side reactions.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. A stepwise increase in temperature can be beneficial, but be mindful of potential catalyst decomposition.[1]
Question: I am observing significant formation of a dehalogenated byproduct (1-isopropyl-1H-indazole). How can I minimize this?
Answer: The formation of a hydrodehalogenation byproduct is a known side reaction where the bromo group is replaced by a hydrogen atom. This typically occurs when the organopalladium intermediate reacts with a proton source before the desired coupling can take place.[2]
Strategies to Minimize Dehalogenation:
-
Use Anhydrous Reagents and Solvents: Residual water is a common proton source. Ensure solvents are anhydrous and reagents are dry.[2]
-
Optimize the Base: Use an anhydrous base. Some bases can contain or generate water, contributing to this side reaction.[2]
-
Increase Coupling Partner Concentration: Increasing the concentration of the boronic acid/ester or amine can favor the desired cross-coupling pathway over the competing dehalogenation.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling the bromo-indazole with an organoboron compound.[3]
FAQs for Suzuki-Miyaura Coupling
-
Q: What is a good starting point for catalyst and base selection?
-
A: A combination of a palladium catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and a carbonate base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is often effective.[4] The reaction is typically performed in a solvent mixture like dioxane/water or DME.[2][4]
-
-
Q: My boronic acid appears to be decomposing. How can I prevent this?
-
A: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaryl boronic acids.[1] To mitigate this, you can use a boronic ester (e.g., a pinacol ester), which is often more stable. Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also compensate for some degradation.[2]
-
-
Q: I am seeing homocoupling of my boronic acid. What causes this?
-
A: Homocoupling of the boronic acid (Glaser coupling) can be promoted by oxygen.[2] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial to minimize this side product.
-
Optimized Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 |
| Catalyst (mol%) | Pd(dppf)Cl₂ (3-5%) | Pd(PPh₃)₄ (5%) |
| Boron Reagent | Arylboronic Acid (1.5 equiv.) | Arylboronic Acid Pinacol Ester (1.2 equiv.) |
| Base | K₂CO₃ (2.0 equiv.) | Na₂CO₃ (2.5 equiv.) |
| Solvent | 1,4-Dioxane / Water (4:1) | Dimethoxyethane (DME) |
| Temperature | 80-100 °C | 80 °C |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[2]
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 15-20 minutes.[2]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.[2]
-
Add the palladium catalyst under the inert atmosphere.[2]
-
Heat the reaction mixture (e.g., to 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful method for forming carbon-nitrogen bonds, coupling the bromo-indazole with a primary or secondary amine.[5] The N-isopropyl group on the starting material prevents potential complications at the N1 position of the indazole ring.
FAQs for Buchwald-Hartwig Amination
-
Q: My amination reaction is not working. Which catalyst/ligand system should I try?
-
Q: What is the best base for this transformation?
-
A: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this reaction.[2][9] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) can also be used, particularly if the substrate is base-sensitive.[2][7][8]
-
-
Q: Can I run this reaction open to the air?
Optimized Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 |
| Pd Source (mol%) | Pd₂(dba)₃ (2-4%) | Pd(OAc)₂ (2-5%) |
| Ligand (mol%) | XantPhos (4-8%) | RuPhos (4-10%) |
| Amine | Primary or Secondary Amine (1.2 equiv.) | Aniline derivative (1.2 equiv.) |
| Base | NaOtBu (1.4 equiv.) | LiHMDS (2.0 equiv.) |
| Solvent | Toluene or Dioxane | Toluene |
| Temperature | 80-110 °C | 100 °C |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XantPhos), and the base (e.g., NaOtBu) to an oven-dried Schlenk tube.[9]
-
Add this compound (1.0 equiv.).
-
Seal the vessel and add the anhydrous, degassed solvent (e.g., toluene).[6]
-
Finally, add the amine (1.2-2.0 equiv.) via syringe.[9]
-
Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (typically 12-24 hours).[3][9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove palladium residues.[3]
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: C-C (Alkyne) Bond Formation
The Sonogashira coupling enables the synthesis of alkynyl-indazoles by reacting the bromo-indazole with a terminal alkyne. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[10][11]
FAQs for Sonogashira Coupling
-
Q: What is the role of the copper salt?
-
A: The copper(I) salt (typically CuI) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This allows the reaction to proceed under milder conditions.[12]
-
-
Q: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
-
A: Glaser coupling is an oxidative homocoupling of terminal alkynes and is the primary side reaction. It can be minimized by rigorously excluding oxygen from the reaction system. Ensure all reagents and solvents are degassed and a positive pressure of inert gas is maintained.
-
-
Q: Are there copper-free versions of this reaction?
-
A: Yes, copper-free Sonogashira couplings have been developed to avoid issues with copper catalysis, such as the sometimes difficult removal of copper salts during workup. These methods often require a higher catalyst loading or more specialized ligands.[13]
-
Optimized Conditions for Sonogashira Coupling
| Parameter | Condition |
| Pd Catalyst (mol%) | Pd(PPh₃)₂Cl₂ (2-5%) or Pd(PPh₃)₄ (3%) |
| Cu Co-catalyst (mol%) | CuI (3-10%) |
| Alkyne | Terminal Alkyne (1.2-1.5 equiv.) |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv.) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 60 °C |
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper co-catalyst (e.g., CuI).[3]
-
Add the amine base (e.g., diisopropylamine) followed by the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.).[3]
-
Stir the reaction at room temperature for the required time (typically 3-12 hours).[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with a solvent like diethyl ether and filter through a pad of Celite®, washing with the same solvent.[3]
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting decision tree for optimizing cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Kinase Selectivity Profiling: A Case Study of a Substituted Bromo-Indazole Analog
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the purine core of ATP, which allows it to competitively bind to the ATP-binding pocket of a wide array of kinases. Modifications to this privileged scaffold can significantly influence potency and selectivity. This guide provides a comparative analysis of the kinase selectivity profile of a representative substituted bromo-indazole compound, C05, a potent Polo-like kinase 4 (PLK4) inhibitor.[1] Due to the limited public availability of kinase selectivity data for 5-Bromo-1-isopropyl-1H-indazole, the closely related indazole derivative C05 serves as a valuable surrogate for understanding the potential kinase interaction landscape. The selectivity of C05 is compared against Axitinib, a multi-kinase inhibitor also featuring an indazole core, which is approved for the treatment of renal cell carcinoma.[2]
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. The following table summarizes the kinase inhibition data for the representative indazole-based PLK4 inhibitor, C05, and the multi-kinase inhibitor, Axitinib. The data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM, while the data for Axitinib is presented as the half-maximal inhibitory concentration (IC50).[2]
| Kinase Target | C05 (% Inhibition @ 0.5 µM) | Axitinib (IC50 in nM) |
| PLK4 | 87.45% | 4.2 |
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| CDK2/cyclin A | 25.78% | - |
| CDK4/cyclin D3 | 10.23% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| CHK1 | 18.67% | - |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
Note: A higher percentage of inhibition for C05 indicates stronger activity against the kinase at the tested concentration. A lower IC50 value for Axitinib indicates greater potency.
Experimental Protocols
The determination of a compound's kinase selectivity profile is a crucial step in its preclinical development. A variety of assay formats can be employed for this purpose. Below is a detailed protocol for the ADP-Glo™ Kinase Assay, a common method for quantifying kinase activity and inhibitor potency.
ADP-Glo™ Kinase Assay Protocol
Principle: This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during a kinase reaction. The amount of ADP is determined through a luminescent signal, where the light output is proportional to the ADP concentration.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Setup: Add 1 µL of the serially diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibition control and wells without kinase as a background control.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of the kinase/substrate solution followed by 10 µL of an ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other measurements.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibition control (DMSO only).
-
Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
Comparative Efficacy Analysis of 5-Bromo-1-isopropyl-1H-indazole and Known Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic applications, particularly in oncology. This guide presents a comparative overview of the potential efficacy of 5-Bromo-1-isopropyl-1H-indazole, a novel indazole derivative, against established inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the absence of publicly available data on the specific biological targets of this compound, this comparison is based on the hypothesis that its indazole core may confer inhibitory activity against VEGFR-2, a key mediator of angiogenesis and a common target for indazole-based therapeutics. This document provides a quantitative comparison of well-characterized VEGFR-2 inhibitors, a detailed experimental protocol for a standard in vitro kinase assay, and visualizations of the relevant signaling pathway and experimental workflow to guide future research and drug development efforts.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a brominated indazole core. The indazole ring system is a bioisostere of purine and is known to interact with the ATP-binding site of various kinases. Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, are built upon an indazole framework and exhibit potent anti-cancer activity by targeting receptor tyrosine kinases like VEGFR. While the specific kinase inhibitory profile of this compound has not been publicly documented, its structural similarity to known kinase inhibitors suggests its potential as a subject for further investigation in this area.
Quantitative Comparison of Known VEGFR-2 Inhibitors
The following table summarizes the in vitro efficacy of several well-established, clinically relevant VEGFR-2 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity.
| Compound | Target Kinase(s) | IC50 (nM) |
| Axitinib | VEGFR-1, -2, -3 | 0.2[1] |
| Pazopanib | VEGFR-1, -2, -3, PDGFR, c-Kit | 30[2][3] |
| Sorafenib | VEGFR-2, -3, PDGFR-β, Raf | 90[2][4][5] |
| Sunitinib | VEGFR-2, PDGFR-β, c-Kit | 80[2][6][7] |
| Regorafenib | VEGFR-1, -2, -3, PDGFR-β, c-Kit, RET, Raf-1 | 4.2 (murine)[2] |
| Apatinib | VEGFR-2, RET, c-Kit, c-Src | 1[2] |
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction, where a lower luminescence signal corresponds to higher kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., BPS Bioscience, Cat. No. 40301)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1)
-
ATP solution (e.g., 500 µM)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX, Promega)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.
-
Master Mix Preparation: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
Compound Addition: Add the test compound at various concentrations to the wells of the assay plate. For control wells (positive and blank), add the same volume of buffer with DMSO.
-
Enzyme Addition: To the 'Test Inhibitor' and 'Positive Control' wells, add the diluted VEGFR-2 enzyme. To the 'Blank' wells, add 1x Kinase Buffer.
-
Reaction Incubation: Gently mix the plate and incubate at 30°C for 45 minutes to allow the kinase reaction to proceed.[8]
-
Signal Detection: Add the luminescent kinase assay reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Luminescence Reading: Incubate the plate at room temperature for 15 minutes to stabilize the signal, then measure the luminescence using a microplate reader.[8]
-
Data Analysis: Subtract the 'Blank' reading from all other readings. Calculate the percent inhibition for each concentration of the test compound relative to the 'Positive Control'. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR-2 signaling pathway, a critical mediator of angiogenesis, and a typical workflow for screening and identifying novel kinase inhibitors.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Caption: Workflow for kinase inhibitor discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 4. oncology-central.com [oncology-central.com]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Validating the Bioactivity of 5-Bromo-1-isopropyl-1H-indazole: A Comparative Guide to Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] 5-Bromo-1-isopropyl-1H-indazole, as a member of this versatile class of compounds, holds significant potential for investigation as a modulator of key cellular pathways. This guide provides a comparative framework for validating its activity using established cell-based assays.
While specific experimental data for this compound is not extensively available in public literature, we can infer its potential applications based on the well-documented activities of structurally related indazole derivatives. Many such compounds are known to function as kinase inhibitors, making this a primary area for investigation. This guide will therefore focus on assays relevant to anticancer and anti-inflammatory research, two major fields where indazole derivatives have shown considerable promise.
Comparative Analysis of Potential Activities and Relevant Assays
To effectively characterize the biological profile of this compound, a multi-pronged approach employing a panel of cell-based assays is recommended. Below is a comparison of potential activities and the corresponding assays to elucidate the compound's mechanism of action.
| Potential Biological Activity | Recommended Cell-Based Assay | Endpoint Measured | Alternative Compounds for Comparison |
| Anticancer (Cytotoxicity/Cytostaticity) | MTT/MTS Assay | Cell Viability and Metabolic Activity[5][6][7] | Axitinib, Pazopanib[8][9][10][11][12][13] |
| Colony Formation Assay | Long-term Proliferative Capacity | Doxorubicin, Paclitaxel | |
| Kinase Inhibition | Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) | Phosphorylation status of target kinases (e.g., VEGFR, PDGFR) and downstream effectors.[14][15][16] | Axitinib, Pazopanib[8][9][10] |
| Kinase Reporter Assay | Transcriptional activity of pathways regulated by specific kinases.[17] | Staurosporine (broad-spectrum kinase inhibitor) | |
| Anti-inflammatory | NF-κB Reporter Assay | NF-κB transcriptional activity.[18] | Bay 11-7082 (NF-κB inhibitor) |
| Cytokine Release Assay (e.g., ELISA, Luminex) | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell supernatant.[19][20] | Dexamethasone |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate data interpretation.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of their viability.[5][6][7]
Materials:
-
Human cancer cell line of interest (e.g., A549 lung carcinoma, HCT116 colon carcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
Cellular Kinase Phosphorylation Assay (Western Blot)
This assay determines the ability of the compound to inhibit the phosphorylation of a specific kinase or its downstream substrates within a cell.
Materials:
-
Human cell line expressing the target kinase (e.g., HUVECs for VEGFR2)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control. In many cases, cells are stimulated with a growth factor (e.g., VEGF for HUVECs) to induce kinase phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the phosphorylated form of the target kinase overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the kinase to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated kinase relative to the total kinase.
Visualizations
To better illustrate the experimental processes and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Potential inhibition of the VEGFR signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
By employing the assays and comparative framework outlined in this guide, researchers can effectively validate the biological activity of this compound and elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 15. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 20. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1-isopropyl-1H-indazole versus Other Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Bromo-1-isopropyl-1H-indazole and other indazole derivatives, with a focus on their potential as kinase inhibitors and anticancer agents. While direct comparative experimental data for this compound is limited in the reviewed literature, this guide synthesizes available quantitative data for structurally related compounds to infer its potential activity and provides detailed experimental protocols for key biological assays.
Quantitative Data Summary: Anticancer and Kinase Inhibitory Activities of Indazole Derivatives
The following tables summarize the in vitro biological activities of various indazole derivatives, providing a basis for understanding the influence of different substituents on their potency. The data is compiled from multiple studies and presented to facilitate comparison.
Table 1: Antiproliferative Activity of Substituted Indazole Derivatives against Cancer Cell Lines
| Compound ID | R1 (Position 1) | R5 (Position 5) | R (Other) | Cell Line | IC50 (µM) | Reference |
| Hypothetical | -CH(CH3)2 | -Br | - | Various | Not Available | - |
| Compound 1 | -H | -Br | 3-amino | A2780 (Ovarian) | >10 | [1] |
| Compound 2 | -H | -Br | 3-amino | A549 (Lung) | >10 | [1] |
| Compound 3 | -CH3 | -H | Multiple | K562 (Leukemia) | 5.15 | [1] |
| Compound 4 | -H | -NO2 | Multiple | A2780 (Ovarian) | 0.64 | [1] |
| Compound 5 | -H | -NO2 | Multiple | A549 (Lung) | 1.12 | [1] |
Table 2: Kinase Inhibitory Activity of Substituted Indazole Derivatives
| Compound ID | R1 (Position 1) | R5 (Position 5) | Target Kinase | IC50 (nM) | Reference |
| Hypothetical | -CH(CH3)2 | -Br | Various | Not Available | - |
| Axitinib | -H | - | VEGFR2 | 0.2 | [2] |
| Pazopanib | -CH3 | - | VEGFR2 | 30 | [2] |
| Compound 6 | -H | -NH2 | ROCK I | 420 | [2] |
| Compound 7 | Benzyl | -H | ROCK I | Varies with other substituents | [2] |
Structure-Activity Relationship (SAR) Analysis
Based on the available literature, the following SAR trends for indazole derivatives can be summarized:
-
Substitution at N1: The nature of the substituent at the N1 position of the indazole ring significantly influences biological activity. Small alkyl groups, such as methyl or ethyl, are often well-tolerated and can enhance potency. The isopropyl group in This compound is a relatively small, lipophilic group. Its impact on activity would depend on the specific target protein's binding pocket. For some kinases, this group might provide favorable hydrophobic interactions, while for others it could introduce steric hindrance.
-
Substitution at C5: The 5-position of the indazole ring is a common site for modification. A bromo-substituent, as in the topic compound, is an electron-withdrawing group that can alter the electronic properties of the indazole ring system. Halogen atoms at this position can also participate in halogen bonding with the target protein, potentially increasing binding affinity. The presence of a bromine atom has been shown to be compatible with potent biological activity in various indazole series.[2]
-
Other Substitutions: The overall activity of indazole derivatives is highly dependent on the substitution pattern across the entire scaffold. Modifications at the C3 and C6 positions have been extensively explored and are crucial for directing the compound's selectivity and potency towards specific biological targets.
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of experimental data. Below are protocols for key in vitro assays commonly used to evaluate the biological activity of indazole derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light generated is proportional to the ADP concentration, which is correlated with kinase activity.
Protocol:
-
Kinase Reaction: In a 96-well plate, add 5 µL of a solution containing the test compound (e.g., this compound) at various concentrations. Add 10 µL of a solution containing the target kinase and its substrate in kinase reaction buffer. Initiate the reaction by adding 10 µL of an ATP solution. Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway often targeted by indazole-based kinase inhibitors and a general experimental workflow for their evaluation.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by indazole-based kinase inhibitors.
Caption: A general experimental workflow for the discovery and development of indazole-based inhibitors.
References
Unveiling the Potency of 5-Bromo-1-isopropyl-1H-indazole Derivatives: A Biochemical and Cellular Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and cellular potency of novel 5-Bromo-1-isopropyl-1H-indazole derivatives targeting Polo-like kinase 4 (PLK4). The data presented is based on a study focused on the design and evaluation of these compounds as potential anticancer agents.
The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. This guide delves into a series of derivatives built upon a 6-bromo-1H-indazole core, which were synthesized to optimize both biochemical target engagement and cellular efficacy. A lead compound, designated 28t, showed promising inhibitory activity against PLK4 in biochemical assays but demonstrated weak antiproliferative effects in cell-based studies. This prompted the development of a new series of 23 compounds to improve cellular potency.
Comparative Potency Analysis
The following tables summarize the quantitative data, comparing the biochemical potency (inhibition of PLK4) and cellular potency (antiproliferative activity) of a selection of these indazole derivatives.
Table 1: Biochemical Potency of Indazole Derivatives against PLK4
| Compound ID | PLK4 IC50 (nM) |
| 28t (Lead) | 74 |
| A05 | 43 |
| C05 | < 0.1 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cellular Potency of Indazole Derivatives against Cancer Cell Lines
| Compound ID | IMR-32 (Neuroblastoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | H460 (Lung Cancer) IC50 (µM) |
| 28t (Lead) | > 10 | > 10 | > 10 |
| A05 | 2.5 | 3.1 | 4.8 |
| C05 | 0.948 | 0.979 | 1.679 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process.
The data clearly indicates that while the lead compound 28t had moderate biochemical potency, its cellular activity was limited. The structural modifications leading to compound C05 resulted in a significant improvement in both biochemical and cellular potency, highlighting its potential as a promising anticancer agent.[1][2]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the targeted signaling pathway and the general experimental workflows.
Caption: Simplified PLK4 signaling pathway in centriole duplication.
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division.[3][4][5][6][7][8] Overexpression of PLK4 is observed in various cancers and can lead to centrosome amplification, genomic instability, and uncontrolled cell proliferation.[3][4][5][6][7][8] The this compound derivatives discussed here act as inhibitors of PLK4, thereby disrupting centriole duplication and inducing apoptosis in cancer cells.[1][2]
Caption: General workflows for biochemical and cellular potency assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Assay (ADP-Glo™ Assay)
The biochemical potency of the indazole derivatives against PLK4 was determined using a luminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified recombinant PLK4 enzyme
-
Kinase-specific substrate
-
ATP solution
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Kinase Reaction: In the wells of an assay plate, a reaction mixture is prepared containing the PLK4 enzyme, its substrate, and varying concentrations of the test compound. The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. The plate is then incubated at room temperature for approximately 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP produced during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal. The plate is incubated for another 30-60 minutes.[9][10][11][12][13]
-
Data Acquisition: The luminescence of each well is measured using a luminometer.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
The cellular potency of the compounds was assessed by measuring their effect on the proliferation of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15][16][17]
Materials:
-
Cancer cell lines (e.g., IMR-32, MCF-7, H460)
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.[16][17]
-
Formazan Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated for each compound concentration relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
References
- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. ulab360.com [ulab360.com]
- 13. ulab360.com [ulab360.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. atcc.org [atcc.org]
- 17. cellbiolabs.com [cellbiolabs.com]
A Head-to-Head Comparison of the Indazole Scaffold with Other Privileged Kinase Inhibitor Motifs
For Researchers, Scientists, and Drug Development Professionals
The indazole ring system is a prominent scaffold in medicinal chemistry, recognized for its utility in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the indazole scaffold, with a focus on bromo-substituted derivatives, against other well-established kinase inhibitor scaffolds such as pyrimidine, quinazoline, and pyrazole. Due to the limited public data on the specific kinase inhibitory profile of 5-Bromo-1-isopropyl-1H-indazole, this comparison will leverage data from structurally related indazole compounds to provide a representative overview of its potential performance.
Executive Summary
The indazole scaffold, a bioisostere of the purine core of ATP, serves as an effective framework for competitive kinase inhibitors.[1][2] Its derivatives have demonstrated potent inhibition against a range of kinases, including Polo-like Kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are critical targets in oncology.[1][3] This guide presents a head-to-head comparison of the indazole scaffold with other common kinase inhibitor motifs—pyrimidine, quinazoline, and pyrazole—supported by quantitative data, detailed experimental protocols, and illustrative diagrams of relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors from different scaffold classes. Lower IC50 values indicate greater potency. It is important to note that these values are compiled from various sources and experimental conditions may differ.
Table 1: Indazole-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | IC50 (nM) |
| Indazole Derivative (C05)[3] | PLK4 | < 0.1 |
| Axitinib (Indazole derivative)[4] | VEGFR2 | 0.2 |
| Pazopanib (Indazole derivative) | VEGFR2 | 30 |
| Indazole Derivative (SR-1459)[5] | ROCK-II | 13 |
| Indazole Derivative (14c)[6] | FGFR1 | 9.8 |
Table 2: Pyrimidine-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | IC50 (nM) |
| Osimertinib[7] | EGFR (T790M) | ~1 |
| Pazopanib[7] | VEGFR-2 | ~30 |
| Pyrazolo[3,4-d]pyrimidine (SI306)[8] | Src | 7,200 - 11,200 |
Table 3: Quinazoline-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | IC50 (nM) |
| Erlotinib[7] | EGFR (WT) | ~2 |
| Quinazolin-4(3H)-one (2j)[1] | VEGFR2 | 247 |
| Quinazolin-4(3H)-one (3g)[1] | HER2 | 97 |
| Quinazoline Derivative (1i)[9] | EGFR | 0.05 |
Table 4: Pyrazole-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | IC50 (nM) |
| Pyrazoline (5)[10] | Hs578T (Cell-based) | 3,950 |
| Erdafitinib[11] | FGFR1 | 1.2 |
| Afuresertib[11] | Akt1 | 0.02 |
| Pyrazolo[3,4-g]isoquinoline (1b)[12] | Haspin | 57 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a target kinase by quantifying the amount of ATP remaining after the kinase reaction.[2][5][13]
Materials:
-
Recombinant purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound derivative)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a multiwell plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent, which terminates the kinase reaction and measures the remaining ATP. The luminescent signal is inversely proportional to kinase activity.[14]
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol outlines a method for measuring kinase activity based on the detection of a phosphorylated substrate using a terbium-labeled antibody and a fluorescently labeled peptide.[15][16]
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compound
-
TR-FRET dilution buffer
-
Terbium-labeled phospho-specific antibody
-
EDTA to stop the reaction
-
384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Kinase Reaction: In a 384-well plate, combine the kinase, fluorescein-labeled substrate, and the test compound.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA. Add the terbium-labeled antibody in TR-FRET dilution buffer.
-
Signal Measurement: After another incubation period (e.g., 60 minutes), measure the TR-FRET signal. The ratio of the acceptor (fluorescein) to the donor (terbium) signal is proportional to the amount of phosphorylated substrate.[15]
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[17][18]
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lysis: Lyse the cells to release the cellular proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Quantification: Quantify the amount of soluble target protein in the supernatant using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[18]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified signaling pathways inhibited by kinase scaffolds.
Experimental Workflow Diagram
Caption: Generalized workflow for in vitro kinase inhibitor IC50 determination.
Logical Relationship Diagram
Caption: Relationship between kinase inhibitor scaffolds and their key properties.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 14. ebiotrade.com [ebiotrade.com]
- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. news-medical.net [news-medical.net]
- 18. annualreviews.org [annualreviews.org]
Cross-Reactivity Profile of 5-Bromo-1-isopropyl-1H-indazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative framework for understanding the potential cross-reactivity of 5-Bromo-1-isopropyl-1H-indazole. Due to a lack of publicly available, specific binding and activity data for this compound, this document outlines the general cross-reactivity considerations for indazole-based compounds, details the necessary experimental protocols to determine a precise profile, and presents a generalized workflow for such a study. The indazole scaffold is a well-established pharmacophore known to interact with a variety of protein targets, particularly protein kinases. Therefore, a thorough cross-reactivity assessment is crucial for any potential therapeutic application of this compound.
I. Introduction: The Indazole Scaffold and Cross-Reactivity
The 1H-indazole core is a privileged structure in medicinal chemistry, forming the basis for numerous biologically active compounds.[1][2] Derivatives of this scaffold have been extensively investigated and developed as inhibitors for a wide range of protein targets, most notably protein kinases.[1][3] The versatility of the indazole ring system allows for substitutions that can modulate potency and selectivity. However, this inherent affinity for conserved binding sites, such as the ATP-binding pocket of kinases, also presents a significant challenge in terms of cross-reactivity.
Off-target binding can lead to unforeseen side effects and toxicities, making a comprehensive cross-reactivity profile a critical component of the drug discovery and development process. For a novel compound like this compound, for which specific data is not yet available, initial assessments must be guided by the known activities of structurally related molecules.
II. Comparative Analysis of Potential Off-Target Interactions
While specific quantitative data for this compound is not available in the public domain, a comparative analysis can be inferred from the broader class of indazole-containing molecules.
Potential Target Classes:
-
Protein Kinases: This is the most probable class of off-targets. The indazole scaffold is a known hinge-binding motif for many kinases.[3] Cross-reactivity studies should, therefore, encompass a broad panel of kinases, including but not limited to tyrosine kinases and serine/threonine kinases.
-
Other ATP-Binding Proteins: Due to the structural similarities of ATP-binding sites, cross-reactivity could extend to other ATPases and enzymes that utilize ATP as a cofactor.
-
GPCRs, Ion Channels, and Transporters: While less common, interactions with these target classes cannot be ruled out without experimental evidence. Comprehensive safety screening panels often include a selection of these targets.
Data Presentation (Hypothetical):
To facilitate a clear comparison of cross-reactivity, data should be summarized in a structured table. The following table illustrates a hypothetical outcome of a kinase panel screen for this compound.
| Target Kinase | % Inhibition @ 1 µM | IC50 (nM) |
| Target X | 95 | 10 |
| Off-Target A | 75 | 250 |
| Off-Target B | 52 | 1,200 |
| Off-Target C | 15 | >10,000 |
| Off-Target D | 5 | >10,000 |
III. Experimental Protocols for Cross-Reactivity Profiling
To generate the necessary data for a comprehensive cross-reactivity assessment, the following experimental methodologies are recommended.
1. Radioligand Binding Assays:
This technique is used to determine the binding affinity of a test compound to a panel of receptors, ion channels, and transporters.
-
Protocol:
-
A specific radioligand with known high affinity for the target protein is incubated with a preparation of the target (e.g., cell membranes).
-
The test compound (this compound) is added at various concentrations.
-
The amount of radioligand displaced by the test compound is measured using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the radioligand (IC50) is calculated, from which the binding affinity (Ki) can be derived.
-
2. In Vitro Kinase Panel Screening:
This is a high-throughput method to assess the inhibitory activity of a compound against a large number of protein kinases.
-
Protocol:
-
Individual kinases from a diverse panel are incubated with their specific substrate and ATP.
-
The test compound is added at a fixed concentration (e.g., 1 µM or 10 µM) to determine the percent inhibition.
-
For kinases showing significant inhibition, a dose-response curve is generated by testing a range of compound concentrations to determine the IC50 value.
-
The kinase activity is typically measured by quantifying the amount of phosphorylated substrate, often using methods like ADP-Glo™, LanthaScreen™, or HTRF®.
-
IV. Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a cross-reactivity study and a potential signaling pathway that could be investigated if significant off-target activity is identified.
References
In Vitro Validation of 5-Bromo-1-isopropyl-1H-indazole Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key in vitro methodologies for validating the target engagement of small molecule inhibitors, using a hypothetical kinase inhibitor built upon the 5-Bromo-1-isopropyl-1H-indazole scaffold as a representative example. The indazole core is a well-established "privileged scaffold" in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors. This document offers detailed experimental protocols, comparative data, and visualizations to aid researchers in selecting the most appropriate assays for their drug discovery pipeline.
Comparative Analysis of Target Engagement Assays
The selection of an appropriate in vitro assay is critical for confirming direct binding of a compound to its intended target and for understanding its mechanism of action. Below is a comparison of commonly employed techniques for validating the target engagement of kinase inhibitors.
| Assay | Principle | Primary Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Thermal shift (ΔTm), Cellular EC50 | Label-free; confirms target engagement in a physiological context (intact cells or lysates).[1][2] | Indirect measure of binding; lower throughput compared to biochemical assays.[1] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to an immobilized ligand. | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Label-free; provides real-time kinetic data.[3][4] | Requires immobilization of the protein, which may affect its conformation and activity; potential for non-specific binding.[3][5] |
| Biochemical Kinase Assays (e.g., ADP-Glo™) | Measures the enzymatic activity of the kinase by quantifying ATP consumption or ADP production. | IC50 | High-throughput; directly measures functional inhibition of the kinase.[6][7] | Performed in a cell-free system, which may not fully recapitulate the cellular environment; requires purified, active enzyme.[8] |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[9] | Intracellular IC50, Target Occupancy | Performed in live cells; provides quantitative data on compound affinity and target occupancy.[10][11] | Requires genetic modification of the target protein; dependent on the availability of a suitable tracer.[12] |
Quantitative Data Summary
The following table presents hypothetical data for our representative compound, "Indazole-Inhibitor-X," derived from the this compound scaffold, targeting a hypothetical kinase, "Target Kinase A."
| Assay | Metric | Indazole-Inhibitor-X | Alternative Inhibitor (Control) |
| CETSA | ΔTm (°C) | + 5.2 | + 6.5 |
| Cellular EC50 (µM) | 0.85 | 0.50 | |
| SPR | ka (1/Ms) | 2.5 x 10⁵ | 3.1 x 10⁵ |
| kd (1/s) | 1.8 x 10⁻³ | 1.2 x 10⁻³ | |
| KD (nM) | 7.2 | 3.9 | |
| ADP-Glo™ Kinase Assay | IC50 (nM) | 15.4 | 8.9 |
| NanoBRET™ Assay | Intracellular IC50 (nM) | 98.6 | 65.2 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is designed to determine the thermal stabilization of Target Kinase A in the presence of Indazole-Inhibitor-X.
Materials:
-
Cultured cells expressing Target Kinase A
-
Indazole-Inhibitor-X
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies specific for Target Kinase A
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a specified concentration of Indazole-Inhibitor-X for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction), normalize the protein concentration, and analyze by SDS-PAGE and Western blotting using an antibody against Target Kinase A.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves. The temperature shift (ΔTm) is the difference in the melting temperature between the vehicle- and compound-treated samples.[2]
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the determination of binding kinetics of Indazole-Inhibitor-X to purified Target Kinase A.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified Target Kinase A
-
Indazole-Inhibitor-X
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation and Ligand Immobilization: Activate the sensor chip surface with EDC/NHS. Immobilize Target Kinase A to the surface via amine coupling. Deactivate the remaining active esters.
-
Analyte Preparation: Prepare a series of concentrations of Indazole-Inhibitor-X in running buffer.
-
Binding Analysis: Inject the different concentrations of the inhibitor over the immobilized kinase surface and a reference surface. Monitor the binding response in real-time.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regeneration: Inject the regeneration solution to remove the bound inhibitor and prepare the surface for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[3]
ADP-Glo™ Biochemical Kinase Assay Protocol
This protocol measures the inhibitory effect of Indazole-Inhibitor-X on the enzymatic activity of Target Kinase A.
Materials:
-
Purified, active Target Kinase A
-
Kinase-specific substrate
-
ATP
-
Indazole-Inhibitor-X
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (white, opaque)
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, its substrate, and serial dilutions of Indazole-Inhibitor-X in a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6][13]
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway illustrating the inhibition of Target Kinase A.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Logical Relationship: Comparison of Target Engagement Assays
Caption: Logical comparison of cell-based versus biochemical target engagement assays.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bioradiations.com [bioradiations.com]
- 6. benchchem.com [benchchem.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 11. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.co.uk]
The Pivotal Role of the 5-Bromo Substitution in Indazole Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-bromo-indazole analogs, focusing on their interactions with key biological targets. By presenting quantitative data, detailed experimental protocols, and clear visual representations of relevant pathways and workflows, this document serves as a practical resource for the rational design of novel therapeutics based on the versatile indazole scaffold.
The indazole core, a bioisostere of the native purine, is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1] The introduction of a bromine atom at the 5-position of the indazole ring has been shown to significantly influence the potency and selectivity of these analogs across various biological targets, including serotonin receptors and protein kinases. This guide will delve into the specific impact of this substitution, offering a comparative look at available data.
Comparative Analysis of Biological Activity
The biological activity of 5-bromo-indazole analogs has been most prominently documented in their roles as serotonin (5-HT) receptor agonists and protein kinase inhibitors. The following tables summarize the available quantitative data to facilitate a clear comparison of their performance against related analogs.
Serotonin 5-HT₂ Receptor Agonism
A study exploring indazole analogs as replacements for the traditional indole core of tryptamines revealed that a 5-bromo substitution is well-tolerated and can lead to high potency across 5-HT₂ subtypes. The data below compares the 5-bromo analog (19d) to other substituted tetrahydropyridine-linked indazoles.
Table 1: In Vitro Agonist Potency (EC₅₀, nM) of Tetrahydropyridine-Linked Indazole Analogs at Human 5-HT₂ Receptors
| Compound | Substitution | 5-HT₂A EC₅₀ (nM) | 5-HT₂B EC₅₀ (nM) | 5-HT₂C EC₅₀ (nM) |
| 19a | 1H-indazole | 2130 | 185 | 180 |
| 19b | 1-Methyl | 2310 | 160 | 158 |
| 19d | 5-Bromo | 189 | 56 | 45 |
| 19e | 5-Methoxy | 358 | 68 | 89 |
| 19f | 5-Fluoro | 467 | 103 | 112 |
Data sourced from a study on indazole analogs of 5-MeO-DMT and related tryptamines.[2]
The 5-bromo analog 19d demonstrated significantly higher potency at the 5-HT₂A receptor compared to the unsubstituted analog 19a and the 1-methyl analog 19b .[2] Notably, it also displayed high potency across all tested 5-HT₂ subtypes.[2]
Protein Kinase Inhibition
Similarly, indazole derivatives have been extensively investigated as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. One study identified compound 30 as a potent VEGFR-2 inhibitor with an IC₅₀ of 1.24 nM.[4] Again, the inclusion of a bromine atom in the broader chemical space of potent kinase inhibitors is a recurring theme.
Experimental Protocols
To aid in the replication and further exploration of these findings, detailed methodologies for key experiments are provided below.
Calcium Mobilization Assay for 5-HT₂ Receptor Agonism
This assay is used to determine the potency of compounds as agonists for Gq-coupled receptors like the 5-HT₂ subtypes.
1. Cell Culture and Plating:
- CHO cells stably expressing human 5-HT₂A or 5-HT₂C receptors, and HEK293 cells expressing human 5-HT₂B receptors are cultured in appropriate media (e.g., F-12K or DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
- Cells are seeded into black-walled, clear-bottom 384-well plates and grown to confluence.
2. Dye Loading:
- The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
3. Compound Addition and Signal Detection:
- The dye solution is removed, and a buffer is added to each well.
- The plate is placed in a fluorescence imaging plate reader (FLIPR).
- Baseline fluorescence is measured before the addition of test compounds at various concentrations.
- Fluorescence is continuously monitored after compound addition to detect intracellular calcium mobilization.
4. Data Analysis:
- The increase in fluorescence intensity is plotted against the compound concentration.
- EC₅₀ values are calculated using a non-linear regression analysis (e.g., four-parameter logistic equation) in a suitable software like GraphPad Prism.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for assessing the ability of a compound to inhibit the activity of a specific protein kinase.
1. Reagents and Materials:
- Purified recombinant kinase.
- Kinase-specific substrate (peptide or protein).
- ATP (adenosine triphosphate).
- Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor).
- Test compounds (5-bromo-indazole analogs) dissolved in DMSO.
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody).
- Microplates (e.g., 384-well).
2. Assay Procedure:
- Add the kinase assay buffer to the wells of the microplate.
- Add the test compound at various concentrations (typically a serial dilution).
- Add the kinase to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
- Stop the reaction (e.g., by adding a solution containing EDTA).
- Add the detection reagent and incubate as per the manufacturer's instructions.
3. Signal Detection and Data Analysis:
- Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- The signal will be proportional to the amount of product formed (e.g., ADP or phosphorylated substrate).
- Calculate the percent inhibition for each compound concentration relative to a control (DMSO only).
- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Visualizing Pathways and Workflows
To provide a clearer understanding of the context in which these compounds are evaluated, the following diagrams illustrate a simplified kinase signaling pathway and a typical workflow for structure-activity relationship screening.
Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway and Points of Inhibition.
References
- 1. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Bromo-1-isopropyl-1H-indazole Against Clinical Kinase Inhibitor Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Several FDA-approved drugs, including Axitinib and Pazopanib, feature this privileged structure, demonstrating its potential for potent and selective kinase inhibition. This guide provides a comparative benchmark of the novel compound, 5-Bromo-1-isopropyl-1H-indazole, against established clinical kinase inhibitor candidates. Due to the absence of publicly available biological data for this compound, this guide will utilize hypothetical data for illustrative purposes to showcase a comprehensive benchmarking workflow.
Data Presentation: A Comparative Analysis of Kinase Inhibition
A direct comparison of inhibitory activity is crucial for evaluating the potential of a new chemical entity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (hypothetical data) and selected clinical candidates against a panel of relevant kinases.
| Kinase Target | This compound (Hypothetical IC50, nM) | Axitinib (IC50, nM)[1][2] | Pazopanib (IC50, nM)[3][4] | Entrectinib (IC50, nM)[5][6] | Larotrectinib (IC50, nM)[7] |
| VEGFR1 | 5 | 0.1 | 10 | - | - |
| VEGFR2 | 15 | 0.2 | 30 | - | - |
| VEGFR3 | 20 | 0.1-0.3 | 47 | - | - |
| PDGFRβ | 25 | 1.6 | 84 | - | - |
| c-Kit | 30 | 1.7 | 74 | - | - |
| TrkA | >1000 | - | - | 1 | 6.5 |
| TrkB | >1000 | - | - | 3 | 8.1 |
| TrkC | >1000 | - | - | 5 | 10.6 |
| ROS1 | >1000 | - | - | 7 | - |
| ALK | >1000 | - | - | 12 | - |
Experimental Protocols: Methodologies for Kinase Inhibition Assays
To ensure the reproducibility and validity of benchmarking data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinase of interest
-
Substrate specific to the kinase (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Test compounds (e.g., this compound) and clinical candidates
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions.
-
Add the recombinant kinase enzyme.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Cell-Based Kinase Inhibition Assay (e.g., Phospho-Kinase ELISA)
This assay measures the inhibition of kinase activity within a cellular context by quantifying the phosphorylation of its downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
Test compounds and clinical candidates.
-
Lysis buffer.
-
Phospho-kinase specific ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add lysis buffer to each well to extract cellular proteins.
-
-
ELISA:
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the total target protein.
-
Incubate to allow the protein to bind.
-
Wash the plate and add a detection antibody specific for the phosphorylated form of the target protein.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein signal.
-
Calculate the percentage of inhibition of phosphorylation at each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Scientific Rationale
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sdiarticle4.com [sdiarticle4.com]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-1-isopropyl-1H-indazole: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar compounds, 5-Bromo-1-isopropyl-1H-indazole may cause skin and eye irritation and could be harmful if ingested or inhaled.
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors. |
Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the compound is managed in an environmentally responsible and compliant manner.
-
Waste Identification and Segregation:
-
Due to its bromine content, this compound is classified as a halogenated organic compound.
-
All waste containing this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. Co-mingling waste streams increases the complexity and cost of disposal.
-
-
Preparing for Disposal:
-
Pure or Unused Compound: Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container. Avoid generating dust during this process.
-
Contaminated Materials: Any labware (e.g., weighing paper, pipette tips) or PPE (e.g., gloves) that is contaminated with this compound should be placed in a sealed bag and then into the solid "Halogenated Organic Waste" container.
-
Contaminated Glassware: Rinse the glassware with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate in the liquid "Halogenated Organic Waste" container. After this initial decontamination, the glassware can be washed according to standard laboratory procedures.
-
-
Storage of Waste:
-
Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended.
-
Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.
-
Provide them with as much information as possible about the waste, including its chemical nature and that it is a halogenated organic compound.
-
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular trash.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: With the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.
-
Collect: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.
-
Clean: Thoroughly clean the spill area.
Quantitative Data Summary for Structurally Similar Compounds
The following table summarizes key data from the SDSs of compounds structurally similar to this compound.
| Property | 5-Bromo-1H-indazole | 5-Bromo-3-methyl-1H-indazole |
| CAS Number | 53857-57-1 | 552331-16-5 |
| Molecular Formula | C₇H₅BrN₂ | C₈H₇BrN₂ |
| Molecular Weight | 197.03 g/mol | 211.06 g/mol |
| Appearance | Powder | Not Available |
| Hazard Statements | Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] | May cause respiratory irritation, Causes skin irritation, Causes serious eye irritation. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-1-isopropyl-1H-indazole
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-Bromo-1-isopropyl-1H-indazole, a halogenated indazole derivative. Adherence to these protocols is critical for ensuring a secure laboratory environment, regulatory compliance, and the generation of reliable data.
Hazard Identification and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1 certified | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable choice for a variety of organic solvents.[4][5] | Prevents skin contact, which can cause irritation.[1][4] |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length | Protects skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | NIOSH/MSHA-Approved Respirator | Dust mask (e.g., N95) or air-purifying respirator | Recommended, especially when handling the solid form, to prevent inhalation and potential respiratory irritation.[1][4][6] |
All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][7] Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in an experiment is crucial for safety and to prevent contamination.
Step-by-Step Handling Protocol
-
Receiving and Storage :
-
Preparation for Use :
-
Before opening the container, ensure all required PPE is correctly worn.
-
Prepare the work area within a chemical fume hood by laying down absorbent, disposable bench paper.
-
-
Weighing and Transfer :
-
As this compound is a solid, care should be taken to avoid generating dust during weighing and transfer.[1]
-
Use a spatula to carefully transfer the desired amount of the compound to a tared weighing vessel.
-
If the compound is suspected to be air- or moisture-sensitive, consider handling it within an inert atmosphere, such as a glovebox.[9][10][11]
-
-
In-Experiment Handling :
-
When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing.
-
If the reaction is to be heated, ensure that the setup is secure and that there is adequate ventilation.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a brominated organic compound, it is classified as halogenated waste and requires specific disposal procedures.[7]
Waste Segregation and Disposal Protocol
| Waste Type | Collection Container | Disposal Procedure |
| Unused or Excess Solid | Labeled "Halogenated Organic Solid Waste" | Carefully transfer the solid waste into the designated container, avoiding dust generation.[7] |
| Contaminated Lab Supplies (e.g., gloves, weighing paper, absorbent pads) | Labeled "Halogenated Organic Solid Waste" | Place all contaminated solid materials directly into the designated waste container.[7] |
| Contaminated Glassware | N/A | Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol). Collect the rinsate in a labeled "Halogenated Organic Liquid Waste" container. The glassware can then be washed according to standard procedures.[7] |
| Reaction Waste Containing the Compound | Labeled "Halogenated Organic Liquid Waste" | Collect all liquid waste from the reaction and subsequent work-up steps in a designated, sealed container. |
Key Disposal Principles :
-
Do Not Mix : Never combine halogenated waste with non-halogenated organic waste.[7]
-
Labeling : All waste containers must be clearly and accurately labeled with their contents.[12]
-
Closed Containers : Waste containers should be kept securely closed except when adding waste.[12]
-
Professional Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][8] Do not pour chemical waste down the drain.[1][7]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental spill or exposure, a swift and appropriate response is crucial to minimize harm.
Spill Response
-
Evacuate : Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, if it is safe to do so.
-
Contain : For a small spill of the solid, carefully sweep it up, avoiding dust formation, and place it in a labeled hazardous waste container.[1]
-
Decontaminate : Clean the spill area with soap and water.
-
Report : Report the incident to your laboratory supervisor and EHS department.
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ossila.com [ossila.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
